molecular formula C12H12ClN B15369692 7-(1-Chloroethyl)-3-methylquinoline

7-(1-Chloroethyl)-3-methylquinoline

Cat. No.: B15369692
M. Wt: 205.68 g/mol
InChI Key: UOAPNPFKCASHQI-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Chemistry in Contemporary Research

Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of immense interest in the scientific community. nih.goveurekaselect.comnih.gov Its unique chemical properties and versatile reactivity make it a fundamental building block in a wide array of chemical syntheses. frontiersin.orgrsc.org

The quinoline framework is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.goveurekaselect.comresearchgate.netusc.edu This term denotes a molecular structure that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for the development of new therapeutic agents. researchgate.netusc.edu The synthetic versatility of the quinoline ring system allows for the creation of a vast library of derivatives through various substitution patterns, each potentially exhibiting unique biological activities. nih.govfrontiersin.org This has led to the development of numerous quinoline-based compounds with a broad spectrum of pharmacological applications. nih.govorientjchem.org

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. wikipedia.orgiipseries.org A significant milestone was the synthesis of quinine, a naturally occurring quinoline alkaloid, which has been a frontline antimalarial drug for centuries. nih.govglobalresearchonline.net This discovery spurred extensive research into the synthesis and therapeutic potential of quinoline derivatives. globalresearchonline.net Over the decades, the field has evolved from extracting these compounds from natural sources to sophisticated synthetic methodologies, enabling the precise design and construction of novel quinoline-based molecules with tailored properties. nih.govresearchgate.netnih.gov

Rationale for Research Focus on Halogenated Quinoline Derivatives

The introduction of halogen atoms into the quinoline scaffold, a process known as halogenation, is a key strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of molecules. nih.gov Halogenation can influence a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. nih.govacs.org Research has shown that select halogenated quinolines possess potent antibacterial and biofilm-eradicating capabilities, highlighting the importance of this chemical modification. nih.govnih.gov The ability to synthetically tune the position and type of halogen on the quinoline ring provides a powerful tool for optimizing the therapeutic potential of these compounds. nih.govrsc.org

Defining the Specific Research Scope for 7-(1-Chloroethyl)-3-methylquinoline within Quinoline Substructures

Within the vast landscape of quinoline derivatives, this compound represents a specific and intriguing area of study. Its structure is characterized by a methyl group at the 3-position and a 1-chloroethyl group at the 7-position of the quinoline ring. Research into this particular substructure focuses on understanding how this unique combination of substituents influences its chemical reactivity and potential applications. The presence of the chloroethyl group, in particular, offers a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of new compounds.

While specific research on this compound is not extensively documented in publicly available literature, its constituent parts, such as 7-chloro-3-methylquinoline, are subjects of study. For instance, methods for the preparation of related compounds like 7-chloro-3-methylquinoline-8-carboxylic acid have been patented, indicating industrial and research interest in this substitution pattern. google.comnist.gov The synthesis of related compounds like 7-chloro-2-methylquinoline (B49615) (also known as 7-chloroquinaldine) is well-established, often involving reactions like the Doebner-Miller synthesis. nih.govprepchem.comgoogle.com

Interdisciplinary Relevance of this compound Research

The study of this compound holds potential relevance across multiple scientific disciplines. In medicinal chemistry, the unique substitution pattern could lead to the discovery of novel therapeutic agents, building upon the established biological activities of quinolines. orientjchem.orgnih.gov The reactive chloroethyl group makes it a valuable intermediate in synthetic organic chemistry for the construction of more complex molecules. youtube.com Furthermore, understanding the properties of halogenated quinolines contributes to the broader field of materials science, where such compounds can find applications in the development of new functional materials. The study of its potential environmental fate is also relevant, as quinoline derivatives are known environmental contaminants. wikipedia.org The synthesis and characterization of derivatives, such as 2-chloro-7-methyl-3-substituted quinolines, demonstrate the ongoing exploration of this chemical space for potential applications. mdpi.comresearchgate.net

Data Tables

Table 1: Chemical Identity of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )PubChem CID
This compoundC12H12ClNNot availableNot available
7-Chloro-3-methylquinolineC10H8ClN177.6323510375 nih.gov
3-Methylquinoline (B29099)C10H9N143.1911926 nih.gov
7-Chloro-2-methylquinolineC10H8ClN177.63138395 nih.gov
7-Chloro-8-methylquinolineC10H8ClNNot available78941-93-2 (DTXSID40517900) epa.gov
7-Chloro-3-methylquinoline-8-carboxylic acidC11H8ClNO2221.64Not available
7-Chloro-3-methylquinoline-8-carboxylic acid, ethyl esterC13H12ClNO2249.69Not available nist.gov

Table 2: Selected Synthetic Methods for Quinoline Derivatives

Reaction NameDescriptionReference
Skraup SynthesisCondensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline. iipseries.org
Doebner-Miller ReactionReaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst to yield a quinoline. google.com
Friedländer SynthesisCondensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group to form a quinoline.
Combes Quinoline SynthesisReaction of an aniline with a β-diketone in the presence of an acid catalyst to produce a quinoline.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

7-(1-chloroethyl)-3-methylquinoline

InChI

InChI=1S/C12H12ClN/c1-8-5-11-4-3-10(9(2)13)6-12(11)14-7-8/h3-7,9H,1-2H3

InChI Key

UOAPNPFKCASHQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)C(C)Cl)N=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 7 1 Chloroethyl 3 Methylquinoline and Its Precursors

Retrosynthetic Analysis of 7-(1-Chloroethyl)-3-methylquinoline

A retrosynthetic analysis of this compound reveals several logical bond disconnections and strategic pathways for its synthesis. The primary disconnection targets the chloroethyl group, leading to a more stable and accessible precursor, 7-(1-hydroxyethyl)-3-methylquinoline. This transformation is a standard functional group interconversion, typically achieved through chlorination of the corresponding secondary alcohol.

Further disconnection of the 7-(1-hydroxyethyl)-3-methylquinoline intermediate can proceed in two main directions. The first involves the disconnection of the hydroxyethyl (B10761427) group itself, leading back to 7-acetyl-3-methylquinoline. This precursor can be obtained through a Friedel-Crafts acylation of 3-methylquinoline (B29099), a commercially available starting material. The subsequent reduction of the acetyl group would then yield the desired alcohol.

Alternatively, the quinoline (B57606) core itself can be disconnected. This approach opens the door to the classical quinoline syntheses, which build the heterocyclic ring from simpler aromatic and aliphatic precursors. For instance, a disconnection following the logic of the Friedländer synthesis would lead to 2-amino-4-acetylbenzaldehyde and propanal. Similarly, a Doebner-Miller approach would suggest the reaction of a 3-aminoacetophenone derivative with crotonaldehyde (B89634). These classical routes offer the advantage of constructing the substituted quinoline core in a single, albeit often harsh, step.

Classical Quinoline Synthesis Routes Adaptable to 7-(1-Chloroethyl)-3-methylquinolinenih.govnih.govwikipedia.orgwikipedia.orgorganicreactions.orgresearchgate.netorganic-chemistry.orgeurekaselect.comresearchgate.netchempedia.infogoogle.com

The traditional methods for quinoline synthesis, while established for many years, remain relevant and adaptable for the preparation of complex derivatives like this compound. These methods typically involve the condensation and cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.

Skraup Synthesis and its Modern Modificationswikipedia.orgorganicreactions.orgchempedia.infoorgsyn.orggoogle.com

The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgorganicreactions.org To synthesize a 7-substituted-3-methylquinoline, a 3-substituted aniline would be the required starting material. The methyl group at the 3-position would necessitate the use of crotonaldehyde instead of glycerol. The reaction is notoriously vigorous, but modifications such as the use of ferrous sulfate (B86663) or boric acid can moderate the reaction rate. orgsyn.org

ReactantsCatalyst/ReagentProductNotes
3-Ethylaniline, CrotonaldehydeSulfuric acid, Oxidizing agent (e.g., nitrobenzene)7-Ethyl-3-methylquinolineThe ethyl group at the 7-position would be carried over from the starting aniline.
3-Aminoacetophenone, CrotonaldehydeSulfuric acid, Oxidizing agent7-Acetyl-3-methylquinolineThis would directly yield a key precursor.

This table presents hypothetical adaptations of the Skraup synthesis for the target compound's precursors.

Doebner-Miller Reaction Pathwaysnih.govwikipedia.orggoogle.comclockss.orgresearchgate.netslideshare.net

The Doebner-Miller reaction is a more versatile method that reacts anilines with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid. wikipedia.orgclockss.org This method is well-suited for the synthesis of this compound precursors. The reaction of a 3-substituted aniline with crotonaldehyde would directly lead to the desired 3-methylquinoline core with a substituent at the 7-position. An improved process utilizes tetrachloro-1,4-quinone as an oxidant, which can improve yields and simplify purification. google.com

Aniline Derivativeα,β-Unsaturated CarbonylCatalystProduct
3-EthylanilineCrotonaldehydeHCl, ZnCl27-Ethyl-3-methylquinoline
3-AminoacetophenoneCrotonaldehydep-Toluenesulfonic acid7-Acetyl-3-methylquinoline

This table illustrates potential Doebner-Miller reaction pathways.

Friedländer Synthesis Approachesnih.govresearchgate.netorganic-chemistry.orgeurekaselect.comnih.gov

The Friedländer synthesis offers a convergent approach by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org For the synthesis of this compound precursors, one could envision the reaction of a 2-amino-4-substituted benzaldehyde (B42025) or ketone with propanal or acetone. A significant advantage of this method is the unambiguous placement of substituents on the resulting quinoline ring. A domino nitro reduction-Friedländer heterocyclization provides an efficient route from readily available 2-nitrobenzaldehydes. nih.gov

2-Aminoaryl CarbonylMethylene (B1212753) CompoundCatalystProduct
2-Amino-4-ethylbenzaldehydePropanalBase (e.g., NaOH)7-Ethyl-3-methylquinoline
2-Amino-4-acetylbenzaldehydePropanalAcid (e.g., p-TsOH)7-Acetyl-3-methylquinoline

This table outlines possible Friedländer synthesis strategies.

Pfitzinger Reaction Methodologiesresearchgate.netwikipedia.orgijsr.netresearchgate.net

The Pfitzinger reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net To adapt this for the synthesis of the target molecule, a 5-substituted isatin would be required. The reaction with a ketone like methyl ethyl ketone would lead to a 2,3-dimethyl-7-substituted-quinoline-4-carboxylic acid. Subsequent decarboxylation would yield the desired quinoline core.

Isatin DerivativeCarbonyl CompoundProduct (after decarboxylation)
5-EthylisatinMethyl ethyl ketone7-Ethyl-2,3-dimethylquinoline
5-AcetylisatinMethyl ethyl ketone7-Acetyl-2,3-dimethylquinoline

This table shows potential Pfitzinger reaction routes for related structures.

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods. These approaches often offer higher yields, greater selectivity, and milder reaction conditions compared to classical methods. numberanalytics.comnih.govmdpi.comrsc.orgnih.govacs.orgacs.orgnih.govdurham.ac.uk

Transition metal complexes, particularly those of palladium and copper, have been extensively used in quinoline synthesis through cross-coupling and cyclization reactions. numberanalytics.com For instance, a palladium-catalyzed Suzuki-Miyaura coupling could be envisioned to introduce the ethyl group at the 7-position of a pre-formed quinoline ring.

Heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability. numberanalytics.com Nanocatalysts, in particular, offer high surface area and catalytic activity for various organic transformations, including quinoline synthesis. acs.orgnih.gov For example, magnetic nanoparticles functionalized with acidic groups have been employed in Friedländer-type reactions. nih.gov

Organocatalysis represents a metal-free approach to quinoline synthesis, aligning with the principles of green chemistry. nih.gov These reactions are catalyzed by small organic molecules.

A plausible modern route to a precursor of the target molecule involves the reduction of 7-acetyl-3-methylquinoline to 7-(1-hydroxyethyl)-3-methylquinoline. This can be achieved using various reducing agents, with sodium borohydride (B1222165) being a mild and selective option for converting ketones to secondary alcohols.

The final step, the conversion of 7-(1-hydroxyethyl)-3-methylquinoline to this compound, can be accomplished using standard chlorinating agents. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation, often used in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.netthieme-connect.comorganic-chemistry.orggoogle.com Other reagents such as phosphorus pentachloride (PCl5) can also be employed. tennessee.edu

PrecursorReagentProduct
7-Acetyl-3-methylquinolineSodium borohydride (NaBH4)7-(1-Hydroxyethyl)-3-methylquinoline
7-(1-Hydroxyethyl)-3-methylquinolineThionyl chloride (SOCl2)This compound

This table details the final steps in a potential synthetic sequence.

Transition Metal-Catalyzed Cyclization Reactions

The synthesis of the core quinoline structure is a cornerstone for the eventual production of this compound. Transition metal catalysis offers powerful and versatile methods for the construction of the quinoline ring system. Various metals, including palladium (Pd), rhodium (Rh), copper (Cu), and cobalt (Co), have been successfully employed to catalyze the cyclization reactions that form the quinoline scaffold. nih.govmdpi.com These reactions often proceed via C-H activation, a strategy that is increasingly favored for its atom economy. nih.gov

For instance, palladium-catalyzed oxidative annulation of anilines with allyl alcohols can produce 2-substituted quinoline derivatives. mdpi.com Similarly, rhodium-catalyzed C-H activation has been used for the alkylation of quinolines. nih.gov Copper-catalyzed methods are also prominent, with copper(I) iodide being used in the microwave-assisted C2 alkylation of quinoline N-oxides. nih.gov A ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones represents another efficient route to functionalized quinolines. mdpi.com

These transition metal-catalyzed cyclization reactions are pivotal for creating the 3-methylquinoline portion of the target molecule. The choice of catalyst and reaction conditions can be tailored to achieve high regioselectivity, ensuring the desired substitution pattern on the quinoline ring.

Table 1: Examples of Transition Metal-Catalyzed Quinoline Synthesis

Catalyst System Substrates Product Type Reference
Palladium Acetate Anilines, Allyl Alcohols 2-Substituted Quinolines mdpi.com
[RhCl(CO)2]2 Quinoline, Arenes C2-Arylated Quinolines nih.gov
Copper(I) Iodide Quinoline N-oxide, Tosylhydrazones C2-Alkylated Quinolines nih.gov

Organocatalytic and Biocatalytic Strategies

In the quest for more sustainable and metal-free synthetic routes, organocatalysis and biocatalysis have emerged as powerful alternatives. researchgate.netnorthumbria.ac.uk Organocatalyzed reactions avoid the use of potentially toxic and expensive heavy metals, aligning with green chemistry principles. researchgate.net For quinoline synthesis, various organocatalysts have been employed to facilitate the construction of the heterocyclic core. researchgate.neteurekaselect.com

Biocatalysis offers an even greater degree of specificity and environmental compatibility. Enzymes can operate under mild conditions of temperature and pressure, often in aqueous media. northumbria.ac.uk For the synthesis of quinolines, enzymes such as monoamine oxidase (MAO-N) have been used for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. northumbria.ac.uknih.gov Another biocatalytic strategy involves the use of horseradish peroxidase (HRP) for the oxidative cyclization and aromatization of N-cyclopropyl-N-alkylanilines to access quinoline structures. northumbria.ac.uknih.gov These enzymatic methods provide a greener pathway to the quinoline core, which is a precursor to this compound.

Photochemical and Electrochemical Synthesis Routes

Photochemical and electrochemical methods represent frontier strategies in organic synthesis, offering unique reactivity pathways. Photochemical synthesis utilizes light to induce chemical reactions, often enabling transformations that are difficult to achieve through thermal methods. rsc.orgacs.orgnih.gov The photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes, for example, yields 2,3-diphenylquinoline (B3369077) derivatives in good yields. rsc.org Such light-driven dearomative cycloadditions can rapidly generate molecular complexity. nih.gov

Organic electrosynthesis employs electricity as a clean reagent to drive redox reactions, minimizing the need for chemical oxidants or reductants and thereby reducing waste. nih.govacs.org In the context of quinoline synthesis, electrochemical methods have been explored for C-H functionalization and annulation reactions. acs.org For instance, an electrochemical domino catalysis system using an achiral rhodium catalyst and a chiral Brønsted base has been developed for the enantioselective C–H annulation of alkenes by benzoic acids to form chiral phthalides, a principle that could be adapted for quinoline systems. acs.org The electrochemical properties of quinoline derivatives, such as their oxidation and reduction potentials, are also an area of active investigation. nih.gov

Stereoselective Synthesis of the Chiral Center in this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of the chiral center in the 1-chloroethyl group of this compound is of paramount importance. This requires precise control over the formation of the stereogenic carbon atom bearing the chlorine.

Asymmetric Induction Techniques for Chloroethyl Moiety

Asymmetric induction is a powerful strategy for creating a new chiral center under the influence of an existing one. youtube.com In the context of synthesizing the chloroethyl moiety, this could involve the use of a chiral auxiliary attached to the quinoline precursor. The chiral auxiliary would direct the stereochemical outcome of a key bond-forming reaction, after which it can be removed.

Another approach involves the asymmetric reduction of a 7-acetyl-3-methylquinoline precursor to the corresponding chiral alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral alcohol can then be converted to the target chloro-derivative, often with retention or inversion of configuration depending on the reaction conditions. The stereochemical integrity of the molecule can be eroded during multi-step syntheses, making the choice of reaction and conditions critical. mdpi.com

Enantioselective Catalysis in Quinoline Functionalization

Enantioselective catalysis provides a more elegant and atom-economical approach to establishing chirality. This involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the functionalization of quinolines, several enantioselective catalytic methods have been developed.

For example, the highly enantioselective hydrogenation of a wide range of quinoline derivatives to 1,2,3,4-tetrahydroquinolines has been achieved using phosphine-free chiral cationic ruthenium catalysts, with enantiomeric excesses of up to >99% being reported. acs.org While this example involves reduction of the quinoline ring, the principle of using chiral transition metal catalysts for stereocontrol is broadly applicable. Copper bis(oxazoline) catalyzed enantioselective alkynylation of quinolones is another example of achieving high enantiocontrol in the functionalization of the quinoline scaffold. nih.gov The development of catalyst-controlled synthesis of chiral quinolines has garnered significant attention, particularly for molecules with multiple chiral elements. rsc.org

Table 2: Examples of Enantioselective Catalysis in Quinoline Chemistry

Catalytic System Reaction Type Product Feature Enantiomeric Excess (ee) Reference
Chiral Cationic Ruthenium Complex Hydrogenation 1,2,3,4-Tetrahydroquinolines Up to >99% acs.org
Copper Bis(oxazoline) Alkynylation Dihydroquinolines Up to 96% nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. acs.orglabdepotinc.comseventhgeneration.comyoutube.comyoutube.com The twelve principles of green chemistry provide a framework for chemists to design safer and more efficient chemical products and processes. acs.orglabdepotinc.com

Key principles relevant to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that minimize the generation of waste is a primary goal. acs.orgseventhgeneration.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orglabdepotinc.com Transition metal-catalyzed C-H activation and annulation reactions are often highly atom-economical. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, thus minimizing waste. labdepotinc.comseventhgeneration.com The use of transition metal, organo-, and biocatalysts in the synthesis of the quinoline core aligns with this principle. nih.govresearchgate.netnorthumbria.ac.uk

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.orgseventhgeneration.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. labdepotinc.comyoutube.com Biocatalytic and some photochemical methods often operate under mild conditions. northumbria.ac.ukrsc.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives, such as water or greener solvent choices. youtube.com

By integrating these principles into the design of synthetic routes for this compound, the environmental impact of its production can be significantly reduced.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Palladium Acetate
Rhodium
Copper
Cobalt
Palladium
Copper(I) Iodide
2-aminoaryl alcohols
Ketones
Anilines
Allyl alcohols
Quinoline N-oxides
Tosylhydrazones
Monoamine Oxidase (MAO-N)
1,2,3,4-tetrahydroquinolines
Horseradish Peroxidase (HRP)
N-cyclopropyl-N-alkylanilines
4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes
2,3-diphenylquinoline
Benzoic acids
Phthalides
7-acetyl-3-methylquinoline
Ruthenium
Copper bis(oxazoline)
Quinolones
Dihydroquinolines
Chiral Phosphoric Acid

Microwave and Ultrasound-Mediated Synthesis

Alternative energy sources like microwaves and ultrasound have become powerful tools in organic synthesis, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis Microwave irradiation accelerates reactions by directly and efficiently heating the solvent and reactants, leading to drastically reduced reaction times, often from hours to mere minutes. nih.govresearchgate.net This technique has been successfully applied to classic quinoline syntheses like the Friedländer and Skraup reactions. nih.govsemanticscholar.orgiipseries.org For instance, a microwave-assisted Friedländer cyclisation can produce quinoline scaffolds in approximately 5 minutes with excellent yields, using acetic acid as both a solvent and catalyst at elevated temperatures. nih.gov This rapid and efficient method avoids the need for strong acids or the very high temperatures required in uncatalyzed reactions. nih.gov The combination of microwave heating with ionic liquid media has also proven effective for quinoline synthesis. semanticscholar.orgiipseries.org Fast and eco-friendly microwave-irradiated reactions have also been developed for synthesizing related quinazoline (B50416) derivatives in aqueous media. rsc.org

Interactive Table 1: General Protocol for Microwave-Assisted Friedländer Synthesis

Parameter Condition Rationale / Outcome
Starting Materials 2-aminophenyl ketone (1 mmol), Ketone (2 mmol) Versatile reaction applicable to a diverse set of ketones. nih.gov
Solvent/Catalyst Acetic Acid (2 mL) Acts as both solvent and acid catalyst, simplifying the reaction mixture. nih.gov
Energy Source Microwave Heating Enables rapid heating to the target temperature. nih.gov
Temperature 160 °C Optimal temperature for rapid cyclization. nih.gov
Reaction Time 5 minutes Significant reduction in time compared to conventional methods. nih.gov
Workup Addition of NaHCO₃, extraction with DCM Standard procedure to neutralize acid and isolate the product. nih.gov

| Yield | Excellent | Demonstrates high efficiency of the microwave-assisted protocol. nih.gov |

Ultrasound-Mediated Synthesis Sonochemistry, the application of ultrasound to chemical reactions, promotes synthesis through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. researchgate.net Ultrasound has been used to facilitate the catalyst-free synthesis of quinoline derivatives, offering a green and straightforward approach. nih.govrsc.org For example, 6H-1-benzopyrano[4,3-b]quinolin-6-ones have been successfully synthesized by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasonic irradiation without a catalyst. nih.gov This method often leads to shorter reaction times, milder conditions, and higher yields compared to conventional techniques. nih.gov In some protocols, ultrasound is used in conjunction with basic ionic liquids in aqueous media, further promoting green chemistry principles at room temperature. nih.gov

Solvent-Free Approaches and Ionic Liquid Media

Reducing or eliminating volatile organic solvents is a cornerstone of green chemistry, leading to the development of solvent-free reactions and the use of alternative media like ionic liquids.

Solvent-Free Approaches Conducting reactions without a solvent minimizes waste, reduces environmental impact, and can simplify product purification. Several nanocatalyzed protocols for quinoline synthesis, such as the Friedländer reaction, have been optimized to run under solvent-free conditions. nih.govresearchgate.net For example, using nano-flake ZnO as a catalyst for the condensation of 2-aminoaryl ketones with α-methylene ketones proceeds efficiently without a solvent, offering high yields and short reaction times. nih.govresearchgate.net Similarly, the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been achieved in good yields by reacting pyruvic acid, 1-naphthylamine, and various benzaldehydes without a solvent at 80 °C. nih.gov

Ionic Liquid Media Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them excellent alternative reaction media. nih.gov In quinoline synthesis, ILs can enhance reaction rates and selectivity. semanticscholar.orgnih.gov An expedient, metal-free protocol for constructing substituted quinolines from anilines and phenylacetaldehydes has been developed using imidazolium (B1220033) cation-based ionic liquids as the reaction medium. nih.gov This method offers advantages such as recyclable media, higher yields, and shorter reaction times. nih.gov Furthermore, enzymatic reactions, such as the α-chymotrypsin-catalyzed Friedländer condensation, have shown higher catalytic activity and excellent yields in an IL aqueous solution compared to traditional organic solvents. mdpi.comresearchgate.net

Interactive Table 2: Comparison of Reaction Media for Quinoline Synthesis

Reaction Medium Key Advantages Example Application Citation(s)
Solvent-Free Reduced waste, simplified workup, cost-effective. Friedländer synthesis using nano-flake ZnO catalyst. nih.govresearchgate.net
Ionic Liquid (IL) Recyclable, enhanced reaction rates, metal-free options. Synthesis from anilines and phenylacetaldehydes in imidazolium-based ILs. nih.gov
IL Aqueous Solution Enhanced enzyme activity, lower reaction temperatures. α-chymotrypsin-catalyzed Friedländer condensation. mdpi.comresearchgate.net

| Conventional Solvent | Well-understood, broad compatibility. | Traditional acid- or base-catalyzed quinoline syntheses. | acs.org |

Nanocatalyzed Protocols for Quinoline Ring Building

The use of nanocatalysts represents a significant advancement in synthetic chemistry due to their high surface-area-to-volume ratio, which exposes more active sites and enhances catalytic efficiency. researchgate.net These catalysts have been widely applied to traditional quinoline syntheses to improve yields, reduce reaction times, and allow for milder conditions. acs.orgacs.org

Various metal-based nanocatalysts, including those based on iron, copper, zinc, and nickel, have been developed for quinoline synthesis. acs.orgresearchgate.net For instance, the Friedländer protocol has been successfully catalyzed by a newly developed nanocatalyst, producing diverse quinoline derivatives in good to excellent yields (68–96%) at 60 °C with ethanol (B145695) as the solvent. nih.gov Magnetic nanoparticles (MNPs) like Fe₃O₄ supported by a Brønsted acidic ionic liquid have been used for the one-pot synthesis of polysubstituted quinolines under solvent-free conditions. nih.gov These catalysts often exhibit high recyclability, a key advantage for sustainable chemical processes. nih.gov

Interactive Table 3: Selected Nanocatalysts for Quinoline Synthesis

Nanocatalyst Synthetic Protocol Reaction Conditions Yield Citation(s)
Nano-flake ZnO Friedländer Synthesis Solvent-free High researchgate.net
γ-Fe₂O₃@Cu-LDH@Cysteine-Pd Intramolecular Cyclization 85 °C, 4 h, Choline Azide (B81097) 85–95% nih.gov
Fe₃O₄-IL-HSO₄ MNPs Friedländer Synthesis Solvent-free Not specified nih.gov

| Generic Nanocatalyst | Friedländer Synthesis | 60 °C, 2 h, Ethanol | 68–96% | nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of any synthetic protocol, a systematic optimization of reaction conditions is essential. Key parameters that are typically varied include the choice of solvent, reaction temperature, catalyst loading, and the molar ratio of reactants. This process is crucial for developing scalable and cost-effective methods for producing target molecules like this compound.

A case study on the synthesis of a related heterocyclic system, 3-(perfluoropyridin-4-yl)quinazolin-4(3H)-one, illustrates this process effectively. researchgate.net Researchers evaluated the impact of different solvents, finding that acetonitrile (B52724) (CH₃CN) provided the best results, while others like ethanol were ineffective. researchgate.net The temperature was also a critical factor; the reaction gave a good yield at the reflux temperature of CH₃CN, with lower temperatures resulting in reduced yields. researchgate.net Finally, the molar ratio of the base (K₂CO₃) was adjusted to find the optimal condition for the reaction. researchgate.net Similar optimization strategies have been applied to the synthesis of 7-chloroquinoline (B30040) derivatives, which are structurally analogous to the target compound, by varying parameters such as residence time in continuous flow systems. durham.ac.uk

Interactive Table 4: Illustrative Example of Reaction Condition Optimization

Entry Solvent Temperature Base (equiv.) Outcome / Yield
1 CH₃CN Reflux 1.5 Good yield researchgate.net
2 EtOH Reflux 1.5 Ineffective researchgate.net
3 DMF Reflux 1.5 Low yield researchgate.net
4 THF Reflux 1.5 Low yield researchgate.net
5 Water Reflux 1.5 Ineffective researchgate.net

| 11 | CH₃CN | Room Temp | 1.5 | Reduced yield researchgate.net |

This systematic approach ensures that the synthesis is not only successful but also maximally efficient, a critical consideration for the practical application and large-scale production of complex molecules.

Elucidation of Chemical Reactivity and Transformation Pathways of 7 1 Chloroethyl 3 Methylquinoline

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The 1-chloroethyl group attached to the C7 position of the quinoline (B57606) ring is a key site for nucleophilic attack. The carbon atom bonded to the chlorine is a secondary benzylic-type halide, which can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms.

The reaction pathway for nucleophilic substitution on the 1-chloroethyl group is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

S(_N)1 Pathway : This unimolecular mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. The benzylic position of the chloroethyl group can stabilize a positive charge through resonance with the quinoline ring system. Therefore, in the presence of a weak nucleophile and a polar protic solvent (e.g., water, ethanol), the S(_N)1 pathway is favored. The rate of this reaction is primarily dependent on the concentration of the substrate, 7-(1-Chloroethyl)-3-methylquinoline. The intermediate carbocation is planar, meaning the nucleophile can attack from either face, which would lead to a racemic mixture if the starting material were chiral.

S(_N)2 Pathway : This bimolecular mechanism involves a single concerted step where the nucleophile attacks the carbon center at the same time as the chloride leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF). The rate of the S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. Steric hindrance around the reaction center can impede the S(_N)2 mechanism. For a secondary halide like the one in this compound, the S(_N)2 pathway is competitive, especially with strong nucleophiles.

The choice between S(_N)1 and S(_N)2 pathways is a critical consideration in the synthetic application of this compound, as it dictates the stereochemical outcome and the reaction kinetics.

The reactivity of the chloroethyl group allows for the straightforward introduction of various functional groups, leading to a diverse range of derivatives.

Amination : The displacement of the chloride by an amine (amination) is a common transformation. This can be achieved by reacting this compound with a primary or secondary amine. These reactions often proceed via an S(_N)2 mechanism, particularly when using a strong amine nucleophile. Palladium-catalyzed amination reactions are also a powerful tool for forming C-N bonds with chloroquinolines, though these typically target aryl chlorides rather than alkyl chlorides. researchgate.net However, direct nucleophilic substitution on the chloroethyl group with amines is a more direct route for derivatization at this position.

Etherification : Ether derivatives can be synthesized by reacting the chloroethyl compound with an alkoxide or a phenoxide nucleophile. This reaction, known as the Williamson ether synthesis, typically follows an S(_N)2 pathway. For example, treatment with sodium ethoxide in ethanol (B145695) would yield 7-(1-ethoxyethyl)-3-methylquinoline.

Esterification : Esterification can be achieved by reacting this compound with a carboxylate salt, such as sodium acetate, in a suitable solvent. This nucleophilic substitution reaction would lead to the formation of the corresponding ester derivative. The kinetics of such esterification reactions are often first-order. nih.gov

The following table provides illustrative examples of nucleophilic substitution reactions on chloroquinoline derivatives.

Starting MaterialReagentProductReaction Type
2-Chloro-3-(chloromethyl)-7-methylquinolineSubstituted Aniline (B41778)/Triethylamine (B128534)N-[(2-chloro-7-methylquinolin-3-yl)methyl]-substituted-anilineAmination researchgate.net
4-Chloro-8-methylquinolin-2(1H)-oneSodium Azide (B81097)4-Azido-8-methylquinolin-2(1H)-oneAzidation mdpi.com
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine Hydrate4-Hydrazino-8-methylquinolin-2(1H)-oneHydrazination mdpi.com

Electrophilic Aromatic Substitution on the Quinoline Ring System

The regioselectivity of EAS reactions on this compound is determined by the combined electronic effects of the methyl group at C3 and the 1-chloroethyl group at C7.

Methyl Group (C3) : The methyl group is an activating, ortho, para-director due to its electron-donating inductive effect. This would direct incoming electrophiles to the C2 and C4 positions. However, the C2 position is adjacent to the nitrogen atom, which deactivates the pyridine (B92270) ring towards electrophilic attack. The C4 position is a likely site for substitution.

1-Chloroethyl Group (C7) : The chloroethyl group is a deactivating, ortho, para-director. It is deactivating due to the electron-withdrawing inductive effect of the chlorine atom. It directs ortho and para due to the ability of the lone pairs on the chlorine to donate electron density through resonance. This would direct incoming electrophiles to the C6 and C8 positions.

Halogenation : The introduction of a halogen atom onto the quinoline ring can be achieved using various halogenating agents. For instance, benzylic halogenation of methylquinolines can be performed using N-bromosuccinimide. acs.org Aromatic halogenation of the quinoline ring itself is also possible. For example, a metal-free protocol for the C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acid has been developed. rsc.orgrsc.org Given the substitution pattern of this compound, halogenation would be expected to occur on the benzene (B151609) ring, likely at the C5 or C8 positions.

Nitration : Nitration of the quinoline ring is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is highly dependent on the reaction conditions and the existing substituents. For 3-methylquinoline (B29099), nitration can lead to a mixture of isomers, including the 5-nitro and 8-nitro derivatives. google.com The nitration of 8-alkyl-2-methylquinolines has been shown to occur at the 5-position. nih.gov

Sulfonation : Sulfonation of quinoline is generally achieved by heating with fuming sulfuric acid. The reaction is reversible and the position of substitution can be temperature-dependent. For 3-methylquinoline, sulfonation can lead to the formation of 3-methylquinoline-8-sulfonic acid. nih.gov

The following table summarizes some electrophilic substitution reactions on substituted quinolines.

Starting MaterialReagent(s)Product(s)Reaction Type
8-MethylquinolineTCCA5-Chloro-8-methylquinoline and 5,7-dichloro-8-methylquinolineChlorination rsc.org
8-MethylquinolineTBCA5-Bromo-8-methylquinolineBromination rsc.org
3-PhenylquinolineHNO₃/H₂SO₄5-Nitro-3-phenylquinoline and 8-Nitro-3-phenylquinolineNitration google.com
3-MethylquinolineFuming H₂SO₄3-Methylquinoline-8-sulfonic acidSulfonation nih.gov

Oxidation and Reduction Reactions of the Quinoline Core

The quinoline ring system can undergo both oxidation and reduction reactions, although these transformations often require specific reagents and conditions.

Oxidation : The quinoline ring is relatively resistant to oxidation. However, under vigorous conditions, such as with potassium permanganate, the benzene ring can be cleaved. For instance, the vigorous oxidation of methylquinolines can lead to the formation of pyridine carboxylic acids. youtube.com Enzymatic oxidation of quinoline and its derivatives is also a known transformation, often leading to hydroxylated products. For example, microbial oxidation of 2-methylquinoline (B7769805) can result in hydroxylation at the C3 and C4 positions. rsc.org The oxidation of 3,4-dihydroquinolinium salts can yield 3-hydroxyquinoline (B51751) derivatives. rsc.org

Reduction : The quinoline ring can be reduced to form dihydro- and tetrahydroquinoline derivatives. Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel is a common method. The conditions of the hydrogenation (temperature, pressure, catalyst) can influence whether the pyridine ring, the benzene ring, or both are reduced. The reduction of 3-aminoquinoline-2,4-diones with sodium borohydride (B1222165) has been shown to stereoselectively yield cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. researchgate.net

Selective Oxidation of the Quinoline Nitrogen

The lone pair of electrons on the quinoline nitrogen atom allows for its selective oxidation to form the corresponding N-oxide. This transformation is a common reaction for nitrogen-containing heterocycles. clockss.org The presence of the N-oxide group significantly alters the electronic properties of the quinoline ring, which can influence subsequent reactions. For instance, the amination of quinoline derivatives can be facilitated by the N-oxide function. clockss.org

Enzymatic oxidation represents another pathway for the modification of the quinoline scaffold. While direct oxidation of the nitrogen is one possibility, microbial degradation pathways often initiate through the oxyfunctionalization of carbon-hydrogen bonds on the pyridine moiety. rsc.org For example, quinoline 2-oxidoreductase, a molybdenum-containing hydroxylase, catalyzes the conversion of quinoline to 2-quinolinone. rsc.org The specific site of oxidation can be influenced by the substitution pattern on the quinoline ring. rsc.org In the case of this compound, oxidation could potentially lead to the N-oxide or hydroxylated derivatives, depending on the reaction conditions and catalysts employed.

Table 1: Potential Oxidation Products of this compound

Reactant Reagent/Catalyst Potential Product Reaction Type
This compound Peroxy acids (e.g., m-CPBA) This compound N-oxide N-Oxidation

Hydrogenation and Other Reduction Methodologies

The reduction of the quinoline ring system can be controlled to selectively hydrogenate either the pyridine or the carbocyclic (benzene) ring. The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity.

Reduction of the Pyridine Ring: Catalytic hydrogenation is a common method to produce 1,2,3,4-tetrahydroquinolines. pharmaguideline.com A variety of transition metal catalysts, including rhodium, ruthenium, iridium, and gold, have been shown to be effective. dicp.ac.cnnih.gov For instance, gold nanoparticles supported on TiO2 can catalyze the chemoselective hydrogenation of the pyridine ring in functionalized quinolines under mild conditions, leaving other functional groups like halogens intact. nih.gov Similarly, a [Ru(p-cymene)Cl2]2/I2 system has been developed for the highly reactive hydrogenation of quinoline derivatives. dicp.ac.cn Transfer hydrogenation, using reagents like formic acid or ammonia (B1221849) borane, also provides a pathway to reduced quinolines. researchgate.netnih.gov For this compound, these methods would likely yield 7-(1-chloroethyl)-3-methyl-1,2,3,4-tetrahydroquinoline. The reduction can be partial, leading to 1,2-dihydroquinolines, which are versatile synthetic intermediates. nih.gov

Reduction of the Carbocyclic Ring: While less common, the selective reduction of the benzene ring of the quinoline system is possible. This transformation has been achieved using a chiral ruthenium-PhTRAP catalyst, which surprisingly leads to the exclusive dearomatization of the carbocycle to afford 5,6,7,8-tetrahydroquinolines. dicp.ac.cn

Reduction of the Chloroethyl Group: The 1-chloroethyl substituent is also susceptible to reduction. Catalytic hydrogenation conditions that reduce the quinoline ring could potentially also lead to the hydrogenolysis of the C-Cl bond, yielding 7-ethyl-3-methylquinoline or its tetrahydro derivative. The relative reactivity would depend on the specific catalyst and conditions.

Table 2: Comparison of Reduction Methods for Quinolines

Method Catalyst/Reagent Primary Product Selectivity Reference
Catalytic Hydrogenation Au/TiO2, H2 1,2,3,4-Tetrahydroquinoline Pyridine Ring nih.gov
Catalytic Hydrogenation [Ru(p-cymene)Cl2]2/I2, H2 1,2,3,4-Tetrahydroquinoline Pyridine Ring dicp.ac.cn
Asymmetric Hydrogenation Ru(η3-methallyl)2(cod)–PhTRAP 5,6,7,8-Tetrahydroquinoline Carbocyclic Ring dicp.ac.cn
Transfer Hydrogenation Cobalt-amido catalyst, H3N∙BH3 1,2-Dihydroquinoline Pyridine Ring (Partial) nih.gov

Metal-Mediated Cross-Coupling Reactions of this compound Analogues

The chlorine atom at the 7-position of the quinoline ring serves as a key functional handle for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the quinoline scaffold. The 1-chloroethyl group provides a second potential site for such reactions, although the benzylic-type chloride on the quinoline ring is generally more reactive in these transformations.

The synthesis of functionalized quinolines through magnesiation of 7-chloroquinolines, followed by reaction with various electrophiles, highlights the utility of this position for modification. durham.ac.uk This approach involves the generation of mixed lithium-magnesium intermediates that can participate in subsequent coupling reactions. durham.ac.uk

Common cross-coupling reactions applicable to analogues like 7-chloroquinoline (B30040) include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst.

Negishi Coupling: Reaction with organozinc reagents, catalyzed by palladium or nickel.

Heck Coupling: Reaction with alkenes catalyzed by palladium.

Sonogashira Coupling: Reaction with terminal alkynes using a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst to form C-N bonds.

These methodologies allow for the introduction of a wide array of substituents at the 7-position, including alkyl, aryl, alkenyl, alkynyl, and amino groups, thereby enabling the synthesis of a diverse library of this compound analogues for various applications.

Rearrangement and Ring-Opening/Closure Reactions

The quinoline skeleton and its derivatives can undergo several types of rearrangement and ring-opening/closure reactions under specific conditions.

Rearrangements: N-acylated 1,2-dihydroquinolines have been shown to undergo rearrangement to tertiary carbinols in the presence of organolithium compounds. rsc.org Another known transformation is the Hofmann-Martius photorearrangement, where photoexcitation of certain quinoline-protected anilines can lead to the migration of a group from the nitrogen to the aromatic ring. nih.gov For this compound, derivatization at the nitrogen followed by treatment with appropriate reagents could potentially trigger similar skeletal reorganizations.

Ring-Opening/Closure: The Chichibabin reaction, which involves the addition of a nucleophile like sodamide to a pyridine-like ring, can lead to ring-opening and subsequent ring-closing to incorporate the nucleophile's nitrogen into the ring. youtube.com While this is more common for pyridine itself, analogous transformations could be envisioned for the quinoline system under harsh conditions. More synthetically relevant are cyclization reactions that form the quinoline ring, such as the transition-metal-free oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, which proceeds through C-O bond cleavage and C=N/C=C bond formation. nih.gov

Photochemical and Thermal Decomposition Pathways

Thermal Decomposition: The thermal stability of quinoline and its derivatives is generally high, but decomposition occurs at elevated temperatures. The primary initiation step in the thermal decomposition of quinoline is the ejection of a hydrogen atom, preferentially from the ortho-position of the pyridine ring. elte.hu This leads to the formation of quinolyl radicals, which drive further reactions. elte.hu For substituted heterocycles, thermal decomposition is often initiated by the cleavage of the weakest bonds, which are typically C-N and C-C bonds, proceeding through a radical mechanism. nih.gov In this compound, the C-Cl bond in the chloroethyl group is a likely point of initial cleavage upon heating, generating a radical intermediate. Further heating would lead to the fragmentation of the quinoline ring itself, producing species like benzonitrile (B105546) and phenylacetylene. elte.hu The thermal stability of heterocyclic compounds can be influenced by the nature and position of substituents. scispace.commdpi.com

Photochemical Pathways: Quinoline derivatives are photochemically active. Upon UV irradiation, they can undergo various reactions. Photoreduction of the quinoline ring can be achieved using reagents like γ-terpinene, leading to dearomatization. nih.gov Photochemical cyclization is another important reaction, as demonstrated by the synthesis of 2,3-diphenylquinoline (B3369077) derivatives from the cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes. rsc.org Quinolines are also known to be fluorescent molecules, and their photophysical properties, such as absorption and emission spectra, can be tuned by substitution. scielo.br A laser flash photolysis study of a quinoline derivative identified a transient band assigned to triplet-triplet absorption, indicating the involvement of triplet excited states in its photochemistry. scielo.br For this compound, photoexcitation could lead to homolytic cleavage of the C-Cl bond, photoreduction of the ring, or other rearrangements depending on the wavelength of light and the reaction medium.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
This compound N-oxide
7-(1-Chloroethyl)-3-methyl-2-quinolinone
7-(1-Chloroethyl)-3-methyl-1,2,3,4-tetrahydroquinoline
7-ethyl-3-methylquinoline
7-(1-Chloroethyl)-3-methyl-5,6,7,8-tetrahydroquinoline
1,2-Dihydroquinolines
1,4-Dihydroquinoline
4,7-dichloroquinoline
2,3-diphenylquinoline
Benzonitrile
Phenylacetylene
γ-terpinene
4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes
N,N-dimethyl enaminones
o-aminobenzyl alcohols
Sodamide
PhTRAP
[Ru(p-cymene)Cl2]2
Ammonia borane

Computational and Theoretical Investigations of 7 1 Chloroethyl 3 Methylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio methods provide insights into ground and excited state properties, as well as the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

No specific DFT studies detailing the ground state properties, such as optimized geometry, electronic energy, and dipole moment, for 7-(1-Chloroethyl)-3-methylquinoline were found. Such studies on other quinoline (B57606) derivatives often utilize functionals like B3LYP with various basis sets to achieve a balance between computational cost and accuracy. These investigations typically provide optimized bond lengths, bond angles, and dihedral angles, which are foundational for understanding the molecule's three-dimensional structure.

Ab Initio Methods for Excited State and Spectroscopic Properties

Similarly, a search for ab initio calculations, which are computationally more intensive but often more accurate for specific properties, yielded no results for this compound. These methods are particularly useful for investigating electronically excited states and predicting spectroscopic properties like UV-Vis absorption spectra. Techniques such as Configuration Interaction Singles (CIS) or Time-Dependent DFT (TD-DFT) are commonly employed for this purpose on related compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are indicators of chemical reactivity and kinetic stability. For numerous quinoline derivatives, FMO analysis has been used to explain their electronic transitions and reactivity patterns. However, no such analysis has been published for this compound.

A representative, though hypothetical, FMO analysis table for a generic quinoline derivative would typically include the following parameters:

ParameterValue (eV)
Energy of HOMOData not available
Energy of LUMOData not available
HOMO-LUMO Energy Gap (ΔE)Data not available

The absence of specific data prevents the creation of a factual table for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules.

Conformational Landscape and Stability

No MD simulation studies were found that explore the conformational landscape of this compound. Such simulations would reveal the different spatial arrangements (conformers) the molecule can adopt, their relative stabilities, and the energy barriers between them. This is particularly relevant for understanding the flexibility of the 1-chloroethyl substituent.

Intermolecular Interactions with Biological Receptors (In Vitro Models)

Given the prevalence of the quinoline scaffold in pharmacologically active compounds, understanding the intermolecular interactions of this compound with biological targets would be of significant interest. MD simulations are often used to model these interactions, providing details on binding modes, interaction energies, and key residues involved in binding. The lack of available studies means that no information on the potential biological interactions of this specific compound can be provided.

Prediction of Reaction Mechanisms and Transition States

Understanding the transformation pathways of a molecule is fundamental to synthetic chemistry and materials science. Computational methods allow for the detailed exploration of reaction potential energy surfaces, identifying stable intermediates, and, crucially, the high-energy transition states that govern reaction rates.

Computational Elucidation of Energy Barriers and Reaction Kinetics

The prediction of reaction kinetics and the elucidation of energy barriers are cornerstones of computational chemistry. Techniques such as Density Functional Theory (DFT) are employed to calculate the electronic structure and energies of reactants, products, and transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining reaction feasibility.

For a molecule like this compound, computational models can predict the likelihood of various reactions, such as nucleophilic substitution at the chloroethyl group or electrophilic substitution on the quinoline ring. Advanced methods like meta-Molecular Dynamics (meta-MD) can be used to accelerate the exploration of possible reaction pathways, automatically identifying low-energy barrier reactions. researchgate.net Once a potential reaction is identified, variational transition state theory can be applied to compute microcanonical rate constants, which are then used in master equation treatments to predict temperature- and pressure-dependent reaction kinetics. nist.gov

These theoretical predictions provide invaluable guidance for optimizing experimental reaction conditions, such as temperature, pressure, and catalyst choice, and for understanding the formation of byproducts. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. nih.gov For quinoline derivatives, which exhibit a vast range of pharmacological activities, QSAR is a vital tool in drug discovery for predicting the efficacy of new analogues. nih.govnih.gov

Development of Molecular Descriptors for Biological Activity

The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that quantify the physicochemical properties of a molecule. For a compound such as this compound, these descriptors fall into several categories:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: Quantify features like charge distribution, dipole moment, and polarizability.

Hydrophobic Descriptors: Typically represented by logP, which measures the molecule's lipophilicity.

Steric Descriptors: Relate to the volume and shape of the molecule or its substituents.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these can describe energies of frontier orbitals (HOMO/LUMO), atomic charges, and reactivity indices.

In 3D-QSAR studies of quinoline derivatives, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), the descriptors are steric and electrostatic fields surrounding the aligned molecules. For instance, a CoMSIA study on quinoline derivatives as inhibitors of P. falciparum highlighted the importance of a hydrophobic substituent at position 7 of the quinoline core for enhancing activity. This finding suggests that the chloroethyl group in this compound could be a key feature influencing its biological profile.

Machine Learning and AI in QSAR Model Development

The integration of Machine Learning (ML) and Artificial Intelligence (AI) has revolutionized QSAR modeling, enabling the analysis of large, complex datasets and the development of highly predictive models. ML algorithms, such as artificial neural networks (ANN), support vector machines, and random forests, can identify non-linear relationships between molecular descriptors and biological activity that may be missed by traditional statistical methods.

For quinoline derivatives, ML models have been successfully used to predict regioselectivity in chemical reactions, a critical aspect for synthetic planning. An ANN model, for example, can take the molecular structure (as a SMILES string) and a set of quantum chemical descriptors as input to predict the most likely site for electrophilic substitution. This approach allows chemists to rapidly assess the reactivity of compounds like this compound. Furthermore, ML is increasingly used to build robust models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing the efficiency of drug development and reducing the need for extensive animal testing.

Table 1: Example of Statistical Validation Parameters for 3D-QSAR Models of Tetrahydroquinoline Derivatives This table presents data from a study on tetrahydroquinoline derivatives as LSD1 inhibitors to illustrate typical QSAR model validation metrics.

Modelq² (Cross-validated R²)R²pred (External Validation)
CoMFA 0.7780.709
CoMSIA 0.7640.713

q² > 0.5 is considered to indicate good internal predictive ability, while R²pred > 0.6 suggests good external predictive power.

Pharmacophore Modeling and Virtual Screening for Target Interaction

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. This model then serves as a 3D query for virtual screening of large compound libraries to find new molecules with potential therapeutic value.

Ligand-Based and Structure-Based Pharmacophore Hypothesis Generation

Pharmacophore models can be generated through two primary approaches:

Ligand-Based Modeling: This method is used when the 3D structure of the biological target is unknown. The model is derived by superimposing a set of active molecules and extracting the common chemical features that are essential for their activity. Software modules like HipHop and HypoGen can generate hypotheses based on features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (Hy), and aromatic rings (RA). For example, a ligand-based pharmacophore model for quinolone inhibitors of DNA gyrase was developed using a set of structurally diverse compounds, resulting in a hypothesis with three HBA features and one hydrophobic moiety.

Structure-Based Modeling: When the crystal structure of the target protein (e.g., an enzyme or receptor) complexed with a ligand is available, a pharmacophore can be generated by analyzing the key interaction points between the ligand and the protein's active site. This provides a highly accurate map of the features required for binding. Studies on various kinases and DNA gyrase have successfully used this approach to understand how quinoline derivatives bind and to guide the design of new, more potent inhibitors.

For this compound, a pharmacophore model could be developed based on its presumed biological target. Virtual screening using such a model could then identify other compounds from vast chemical databases that fit the pharmacophoric requirements, potentially leading to the discovery of novel therapeutic agents.

Table 2: Common Pharmacophoric Features Identified in Quinoline Derivatives This table summarizes common features from various pharmacophore studies on quinoline-based inhibitors.

FeatureDescriptionExample Target
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond (e.g., N in quinoline, carbonyl oxygen).DNA Gyrase, IP₃R
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen bond (e.g., amine or hydroxyl groups).IP₃R
Aromatic Ring (RA) A planar, cyclic, conjugated system that can engage in π-π stacking interactions.Tpl2 Kinase, VEGFR-2
Hydrophobic Group (Hy) A nonpolar group that can form hydrophobic interactions.DNA Gyrase

Therefore, it is not possible to provide a detailed report on the molecular docking studies, including data tables and specific research findings, for this particular compound as per the requested outline. The scientific community has yet to publish research that falls within the precise scope of this inquiry.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 7 1 Chloroethyl 3 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and in the solid state. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, advanced techniques are required for an unambiguous assignment and deeper structural insights.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms within the 7-(1-Chloroethyl)-3-methylquinoline molecule. nih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the methine proton of the chloroethyl group and the protons of its methyl group. In the aromatic region, it would show couplings between adjacent protons on the quinoline (B57606) ring, such as H-5 with H-6, and H-2 with H-4 (if coupling exists). uncw.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). acs.org It is fundamental for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methyl protons at position 3 would show a cross-peak with the C-3 methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). acs.org This is vital for piecing together the molecular skeleton. Key HMBC correlations for this compound would include correlations from the methyl protons at C-3 to carbons C-2, C-3, and C-4, and from the protons of the chloroethyl group to C-7 and other carbons on the benzene (B151609) portion of the quinoline ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov NOESY is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximity between the protons of the 3-methyl group and the H-4 proton, as well as between the protons of the 1-chloroethyl group and the H-8 proton.

Table 1: Hypothetical 2D NMR Correlations for this compound

Proton (¹H) Signal COSY Correlations (¹H) HSQC Correlations (¹³C) HMBC Correlations (¹³C) NOESY Correlations (¹H)
H-2 H-4 C-2 C-3, C-4, C-9 H-3(CH₃)
H-4 H-2 C-4 C-2, C-3, C-5, C-10 H-5, H-3(CH₃)
H-5 H-6 C-5 C-4, C-6, C-7, C-10 H-4, H-6
H-6 H-5 C-6 C-5, C-7, C-8, C-10 H-5
H-8 - C-8 C-6, C-7, C-9, C-1' H-1' (CH), H-2' (CH₃)
3-CH₃ - C-3(CH₃) C-2, C-3, C-4 H-2, H-4
H-1' (CH) H-2' (CH₃) C-1' C-7, C-8, C-9, C-2' H-8, H-2' (CH₃)
H-2' (CH₃) H-1' (CH) C-2' C-7, C-1' H-1' (CH), H-8

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers insight into the structure of materials in their solid form. This is particularly valuable for studying polymorphism (the ability of a solid material to exist in multiple crystalline forms) and for characterizing amorphous (non-crystalline) materials. Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can provide information on molecular packing, conformation, and intermolecular interactions in the solid state, which are averaged out in solution. For this compound, ssNMR could differentiate between various crystalline packing arrangements or characterize the local structure within an amorphous solid, information that is inaccessible by solution NMR.

Dynamic NMR for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) is used to study the rates of conformational changes in molecules. For this compound, the most significant dynamic process is the rotation around the C-7 to C-1' single bond of the chloroethyl substituent. At low temperatures, this rotation may be slow enough on the NMR timescale to result in separate signals for different rotational conformers (rotamers). As the temperature is increased, the rotation becomes faster, causing these distinct signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the shape of these signals at different temperatures, it is possible to calculate the activation energy (rotational barrier) for this conformational exchange. This provides valuable information about the steric hindrance and conformational flexibility around the substituent.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the parent ion. For this compound (C₁₂H₁₂ClN), HRMS would be able to distinguish its molecular formula from other potential formulas with the same nominal mass, thereby providing unambiguous confirmation of its elemental composition.

Table 2: Hypothetical HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₂ClN
Calculated Monoisotopic Mass 205.0658
Ion Species [M+H]⁺
Calculated m/z for [M+H]⁺ 206.0731
Observed m/z (Hypothetical) 206.0729
Mass Accuracy (Hypothetical) -1.0 ppm

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is used to study how a molecule breaks apart. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure.

For this compound, key fragmentation pathways would likely involve the loss of the chloroethyl side chain. Plausible fragmentations include:

Loss of HCl: A common fragmentation for chloroalkanes, leading to a vinylquinoline ion.

Loss of a chlorine radical (·Cl): This would form an ethyl-substituted quinoline radical cation.

Cleavage of the C-C bond: Loss of the entire chloroethyl group as a radical (·CH(Cl)CH₃) or cleavage to form a stable quinolinyl cation.

Analyzing these fragmentation patterns provides definitive structural confirmation and can help distinguish it from isomers.

Table 3: Hypothetical Key MS/MS Fragments for Protonated this compound ([M+H]⁺, m/z 206.0731)

Fragment m/z (Hypothetical) Proposed Neutral Loss Proposed Fragment Structure
170.0522 HCl 7-Ethenyl-3-methylquinolinium
170.0964 ·Cl, H· 7-Ethyl-3-methylquinolinium
144.0808 C₂H₄Cl· 3-Methylquinolinium

Ion Mobility-Mass Spectrometry (IM-MS)

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the characterization of complex molecules, including quinoline derivatives. nih.govresearchgate.netrsc.org This method separates ions in the gas phase based on their size and shape, providing an additional dimension of separation to traditional mass spectrometry. nih.govresearchgate.net This is particularly valuable for distinguishing between isomers, isobars, and conformers, which may have identical mass-to-charge ratios but different three-dimensional structures. researchgate.net

For quinoline-based compounds, IM-MS can be used to determine the collision cross section (CCS), a parameter that reflects the ion's gas-phase size and shape. nih.govnih.gov By comparing experimentally measured CCS values with computationally calculated values for different potential structures, it is possible to assign the most likely protonation sites and conformer geometries of the molecule in the gas phase. nih.gov

In the context of substituted quinolines, the flexibility of side chains, such as the chloroethyl group in this compound, can lead to the existence of multiple conformers. IM-MS allows for the separation and characterization of these different conformations. nih.gov The ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can influence the observed charge state and the distribution of conformers. nih.gov For instance, ESI has been shown to produce both singly and doubly protonated species of some quinoline derivatives, with the relative abundances being pH-dependent. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Methodologies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound and is a powerful tool for structural elucidation. youtube.com These two techniques are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different. youtube.comyoutube.com

Characteristic Vibrational Modes of the Quinoline System and Chloroethyl Group

The vibrational spectrum of this compound is dominated by the characteristic modes of the quinoline ring system and the attached chloroethyl and methyl groups.

Quinoline Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline ring are expected to produce a series of bands in the 1650-1400 cm⁻¹ region. researchgate.net For example, a characteristic band for quinoline derivatives is often observed around 1580 cm⁻¹. researchgate.net

Ring breathing modes: These involve the expansion and contraction of the entire ring system and are often observed in the Raman spectra.

C-H in-plane and out-of-plane bending: These vibrations occur at lower frequencies, with in-plane bends typically in the 1300-1000 cm⁻¹ range and out-of-plane bends below 1000 cm⁻¹. astrochem.orgiosrjournals.org

Chloroethyl and Methyl Group Vibrations:

C-H stretching: The aliphatic C-H stretching vibrations of the ethyl and methyl groups will appear in the 3000-2850 cm⁻¹ range. youtube.com

C-Cl stretching: The C-Cl stretching vibration is expected in the range of 800-600 cm⁻¹. youtube.com The exact position can be influenced by the conformation of the chloroethyl group. For instance, in chlorodifluoromethane, C-Cl stretching is observed around 813 cm⁻¹. ucla.edu

CH₂ and CH₃ bending: The bending (scissoring, wagging, twisting, and rocking) vibrations of the CH₂ and CH₃ groups will appear at various frequencies in the fingerprint region (below 1500 cm⁻¹).

The table below summarizes some of the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
Quinoline RingAromatic C-H Stretch3100 - 3000
Quinoline RingC=C and C=N Stretch1650 - 1400
Quinoline RingC-H In-plane Bend1300 - 1000
Quinoline RingC-H Out-of-plane Bend< 1000
Chloroethyl/MethylAliphatic C-H Stretch3000 - 2850
ChloroethylC-Cl Stretch800 - 600
Chloroethyl/MethylCH₂/CH₃ Bending< 1500

Distinguishing Isomers and Conformers

Vibrational spectroscopy is a sensitive technique for distinguishing between isomers and, in some cases, conformers. aip.orglibretexts.org Positional isomers of substituted quinolines will exhibit distinct vibrational spectra due to differences in the symmetry and electronic environment of the molecule. nih.govresearchgate.net For example, the position of the chloroethyl group on the quinoline ring will significantly influence the C-H out-of-plane bending modes, which are highly characteristic of the substitution pattern on an aromatic ring.

Conformational isomers (rotamers) of the 1-chloroethyl group may also be distinguishable. The rotation around the C-C single bond of the ethyl group can lead to different spatial arrangements of the chlorine atom relative to the quinoline ring. These different conformations can result in slight shifts in the vibrational frequencies, particularly those involving the chloroethyl group itself, such as the C-Cl stretch and CH₂ rocking modes. researchgate.net Density functional theory (DFT) calculations are often employed to predict the vibrational spectra of different conformers and aid in the assignment of experimental bands. iosrjournals.orgnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis absorption and fluorescence spectroscopy are key techniques for investigating the electronic properties of molecules like this compound. mdpi.com

Electronic Transitions and Chromophore Analysis

The quinoline ring system acts as the primary chromophore, the part of the molecule responsible for absorbing UV-Vis light. fiveable.me The electronic absorption spectra of quinoline and its derivatives typically exhibit multiple bands in the UV region, which are assigned to π → π* and n → π* transitions. scielo.brfigshare.comwikipedia.org

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. wikipedia.org For quinolines, these bands are often observed in the 230-320 nm range. scielo.br The position and intensity of these bands can be sensitive to the solvent polarity and the nature of the substituents on the quinoline ring. scielo.brrsc.org

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. wikipedia.org They are generally of lower intensity than π → π* transitions and are often observed as a shoulder on the longer wavelength side of the absorption spectrum, typically in the 320-450 nm range for quinolines. scielo.br

The presence of the methyl and chloroethyl substituents on the quinoline ring can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the molar absorptivity. fiveable.me These effects are due to the electronic influence (inductive and resonance effects) of the substituents on the energy levels of the molecular orbitals of the chromophore.

Photophysical Properties and Quantum Yield Measurements

Following the absorption of light, an excited molecule can return to the ground state through various radiative (fluorescence, phosphorescence) and non-radiative decay pathways.

Fluorescence: Many quinoline derivatives are fluorescent, emitting light upon relaxation from the first excited singlet state (S₁) to the ground state (S₀). nih.gov The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to longer wavelengths (Stokes shift). The magnitude of the Stokes shift can provide information about the extent of structural relaxation in the excited state. rsc.org

Quantum Yield: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov It is a crucial parameter for characterizing the emissive properties of a fluorophore. The quantum yield of quinoline derivatives can be significantly influenced by factors such as the solvent, temperature, and the nature and position of substituents. rsc.orgrsc.org For example, the introduction of methyl groups has been shown to enhance the fluorescence quantum yield of some hydroxyquinolines. researchgate.net The quantum yield can be determined experimentally using either absolute methods (e.g., using an integrating sphere) or relative methods (by comparison to a standard of known quantum yield). nih.govacs.org

The photophysical properties of this compound are expected to be influenced by the chloroethyl group. The presence of the heavy chlorine atom could potentially enhance intersystem crossing from the excited singlet state to the triplet state, which might lead to a lower fluorescence quantum yield and the observation of phosphorescence, especially at low temperatures. scielo.br

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to construct an electron density map of the molecule.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for elucidating the exact molecular structure of a compound. By analyzing a single, well-ordered crystal, SCXRD can reveal the spatial arrangement of atoms, providing insights into the molecule's conformation. Furthermore, this technique illuminates how individual molecules pack together in the crystal lattice, governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

For a molecule like this compound, an SCXRD analysis would be expected to provide precise data on the bond lengths and angles of the quinoline ring system, the chloroethyl substituent, and the methyl group. It would also definitively establish the stereochemistry at the chiral center of the 1-chloroethyl group. However, no specific SCXRD data for this compound is currently available.

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but differ in their crystal structures, which can lead to variations in physical properties such as melting point, solubility, and stability.

The PXRD pattern of a compound is a unique fingerprint for a specific polymorphic form. In the pharmaceutical and materials sciences, PXRD is crucial for quality control, ensuring the consistency of the crystalline form of a substance. In the case of this compound, a PXRD study would be instrumental in identifying any existing polymorphs and characterizing their crystalline phases. At present, no such analysis has been reported in the accessible scientific literature.

Mechanistic Biological Activity Studies of 7 1 Chloroethyl 3 Methylquinoline

Modulation of Cellular Pathways and Signaling Cascades (Cellular Models)

Cell Cycle Perturbation AnalysisNo experimental evidence exists to describe the effects of 7-(1-Chloroethyl)-3-methylquinoline on the cell cycle of any cell lines.

Table of Mentioned Compounds

Since no specific compounds were discussed in the context of the requested article, this table remains empty.

Autophagy and Other Cellular Process Regulation Studies

No studies were found that investigated the role of this compound in the regulation of autophagy or other cellular processes. The process of autophagy, a critical cellular self-degradation mechanism, is modulated by various signaling pathways, but there is no available research to indicate how or if this specific compound interacts with these pathways.

Inflammatory Pathway Modulation

There is no available scientific literature or data on the modulation of inflammatory pathways by this compound. The anti-inflammatory properties of some quinoline (B57606) derivatives have been noted in scientific research, often through the inhibition of key signaling molecules, but specific studies on this compound are absent.

Exploration of Antimicrobial Mechanisms of Action (In Vitro Studies)

No in vitro studies detailing the antimicrobial mechanisms of action for this compound could be located.

Bacterial Growth Inhibition and Target Elucidation

Information regarding the in vitro bacterial growth inhibition or the molecular targets of this compound is not available in the current body of scientific literature.

Antifungal and Antiprotozoal Activity Mechanisms

There are no published studies on the antifungal or antiprotozoal activity and mechanisms of this compound. While some substituted quinolines have demonstrated antifungal properties, this specific derivative has not been a subject of such investigations.

Anticancer Mechanisms (In Vitro and Preclinical Animal Models)

No in vitro or preclinical animal studies on the anticancer mechanisms of this compound have been published.

Inhibition of Oncogenic Kinases and Other Cancer-Related Enzymes

There is a lack of data on the inhibitory effects of this compound on oncogenic kinases or any other cancer-related enzymes. The quinoline scaffold is present in some kinase inhibitors; however, no specific research has been conducted on this particular compound's activity in this area.

Disruption of DNA Replication or Repair Mechanisms

There are no direct studies available that investigate the effect of this compound on DNA replication or repair mechanisms. However, the general class of quinoline derivatives has been shown to interact with DNA and associated enzymes. Some quinoline-based compounds are known to function as DNA intercalating agents, inserting themselves between the base pairs of the DNA helix and potentially disrupting replication and transcription processes. Furthermore, certain derivatives have been found to inhibit topoisomerases, enzymes critical for relieving torsional stress in DNA during replication.

A closely related analogue, 2-Chloro-3-(2-chloroethyl)quinoline, has been suggested to have a mechanism of action that may involve interference with bacterial DNA replication, though this is not definitively proven. The presence of the reactive chloroethyl group on the quinoline scaffold is a common feature in certain alkylating agents, which are known to form covalent bonds with DNA, leading to cytotoxicity and the inhibition of cell division. This mode of action is a cornerstone of many chemotherapeutic drugs.

Anti-Angiogenic Pathway Modulation

Specific studies on the anti-angiogenic properties of this compound are not present in the current body of scientific literature. Nevertheless, the quinoline scaffold is a key component in several known anti-angiogenic agents. researchgate.net The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that promote the formation of new blood vessels, a process crucial for tumor growth and metastasis.

One of the most well-documented targets for anti-angiogenic quinoline derivatives is the Vascular Endothelial Growth Factor (VEGF) receptor family, particularly VEGFR-2. Inhibition of this receptor tyrosine kinase blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation. While no direct evidence links this compound to VEGFR-2 inhibition, the general potential for quinoline derivatives to act as kinase inhibitors is well-established. researchgate.net

Neurobiological Activity Mechanisms (In Vitro Models)

Direct in vitro studies on the neurobiological activity of this compound are currently unavailable.

Neurotransmitter Receptor Modulation and Signal Transduction

There is no specific information regarding the modulation of neurotransmitter receptors or signal transduction pathways by this compound. However, the quinoline core is found in various compounds with activity in the central nervous system. A US patent has identified a structurally similar compound, 4-chloro-7-(1-chloroethyl)quinoline, as a synthetic intermediate in the creation of glycosidase inhibitors. google.com These inhibitors are under investigation for their therapeutic potential in neurodegenerative diseases such as Alzheimer's, as well as for stress, cancer, and diabetes. google.com This suggests that molecules derived from a chloroethyl-quinoline backbone may have the potential to interact with neurological targets.

In Vivo Mechanistic Pharmacodynamics (Animal Models, excluding clinical trials)

There are no published in vivo pharmacodynamic studies for this compound in animal models.

Target Engagement Studies in Relevant Animal Models

Information regarding target engagement studies for this compound in animal models is not available.

Mechanistic Biomarker Identification and Validation

There are no published studies on the identification or validation of mechanistic biomarkers related to the activity of this compound.

Advanced Analytical Methodologies for Research on 7 1 Chloroethyl 3 Methylquinoline

Chromatographic Separation and Quantification Techniques

Chromatography stands as the cornerstone for the separation and quantification of 7-(1-Chloroethyl)-3-methylquinoline from complex matrices. The selection of the appropriate chromatographic technique is contingent on the sample's nature, the required sensitivity, and the specific analytical goal, such as quantification or enantiomeric purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of quinoline (B57606) derivatives due to its high resolution, sensitivity, and adaptability. tandfonline.comnih.gov The development of a robust HPLC method for this compound involves the systematic optimization of the stationary phase, mobile phase composition, and detector settings.

Stationary Phase Selection: The choice of the HPLC column is critical for achieving adequate separation. While standard octadecyl (C18) columns are often a starting point, they may not always provide sufficient selectivity for complex quinoline mixtures. tandfonline.comtandfonline.com Research on similar quinoline derivatives has shown that aryl-based stationary phases, such as those with naphthylpropyl or phenyl groups, can offer enhanced selectivity through π-π interactions with the quinoline ring system. tandfonline.comresearchgate.net For certain applications, specialized columns like porous graphitic carbon or those utilizing Bridge Ion Separation Technology (BIST™) can provide unique retention mechanisms for challenging separations of polar and ionic compounds. researchgate.netsielc.com

Mobile Phase Optimization: The mobile phase composition, typically a mixture of an organic solvent and an aqueous buffer, is adjusted to control the retention and resolution of the analyte. Common organic modifiers include acetonitrile (B52724) and methanol (B129727), with their ratio to the aqueous phase being a key parameter for optimization. tandfonline.comresearchgate.netijper.org The pH of the aqueous phase can significantly influence the retention of ionizable compounds like quinolines. researchgate.net Additives such as formic acid or triethylamine (B128534) are often included to improve peak shape and reduce tailing by interacting with free silanol (B1196071) groups on the silica-based stationary phase. ijper.org

Detection: Ultraviolet (UV) detection is commonly employed for quinoline derivatives, given their strong chromophoric nature. tandfonline.com The selection of an appropriate wavelength, often determined by analyzing the UV spectrum of the compound, is crucial for maximizing sensitivity. ijper.org For more complex matrices or when higher specificity is required, mass spectrometry (LC-MS) can be coupled with HPLC to provide molecular weight and structural information. sielc.comscite.ai

Table 1: Illustrative HPLC Method Parameters for Quinoline Derivative Analysis

ParameterConditionRationale/Reference
Column (Stationary Phase) Aryl-based (e.g., Naphthylpropyl, 4.6 x 150 mm, 5 µm)Provides enhanced π-π interactions for improved selectivity of aromatic heterocycles. tandfonline.comresearchgate.net
Mobile Phase Acetonitrile:Water (gradient or isocratic) with 0.1% Formic AcidAcetonitrile is a common organic modifier; formic acid improves peak shape and ionization for MS detection. researchgate.netresearchgate.net
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns of this dimension. sielc.comresearchgate.net
Column Temperature 25-30 °CControlled temperature ensures reproducible retention times. ijper.org
Detection UV at ~254 nm or Mass Spectrometry (ESI+)Quinolines typically exhibit strong UV absorbance; ESI+ is suitable for nitrogen-containing basic compounds. tandfonline.comijper.org
Injection Volume 5-20 µLTypical injection volume for analytical HPLC.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While some quinoline derivatives are sufficiently volatile for direct GC analysis, compounds like this compound may benefit from derivatization to enhance their volatility and improve chromatographic performance. researchgate.netosti.gov

Derivatization: The presence of the chloroethyl group may confer sufficient volatility, but derivatization can be employed to produce a more thermally stable and readily detectable compound. For instance, converting any potentially reactive groups into more stable moieties can prevent on-column degradation and improve peak sharpness. osti.gov Techniques used for similar heterocyclic compounds involve acylation or silylation to block active hydrogens and increase volatility.

GC-MS Analysis: Coupling GC with Mass Spectrometry (GC-MS) is the standard approach, providing both separation and definitive identification based on the mass spectrum of the analyte. researchgate.netresearchgate.net The fragmentation pattern observed in the mass spectrum offers structural information that is crucial for confirming the identity of the target compound and any related impurities. For this compound, key fragments would likely include the loss of a chlorine atom, an ethyl group, or cleavage of the side chain, leading to a stable quinoline cation.

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Quinoline Compounds

ParameterConditionRationale/Reference
GC Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film)A common, robust, and relatively non-polar phase suitable for a wide range of analytes. researchgate.net
Carrier Gas Helium or Hydrogen at a constant flow rateInert carrier gas standard for GC-MS applications.
Inlet Temperature 250-280 °CEnsures rapid and complete volatilization of the sample.
Oven Temperature Program Initial temp ~100 °C, ramp at 10-20 °C/min to ~300 °CA temperature gradient is used to separate compounds with different boiling points. researchgate.net
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible and extensive fragmentation patterns for library matching. osti.gov
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Provides mass-to-charge ratio information for compound identification. researchgate.net

The presence of a stereocenter at the chloroethyl group means that this compound exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are critical. Chiral chromatography, primarily using HPLC with a Chiral Stationary Phase (CSP), is the most effective method for this purpose. csfarmacie.czchromatographyonline.com

The principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. csfarmacie.cz According to the "three-point interaction" model, differential stability of these complexes for the two enantiomers leads to different retention times and, thus, separation. csfarmacie.cz

Chiral Stationary Phases (CSPs): A wide variety of CSPs are available, with polysaccharide-based phases being the most versatile and widely used. chromatographyonline.comwindows.net

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support are highly effective for a broad range of chiral compounds. chromatographyonline.comwindows.net The choice between different derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) can dramatically affect selectivity. windows.net

Pirkle-type CSPs: These are based on smaller chiral molecules that have π-donor or π-acceptor properties, leading to separations based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. csfarmacie.cz

Macrocyclic Glycopeptide and Crown Ether CSPs: These phases offer unique selectivities, particularly for amino acids and other primary amine-containing compounds. csfarmacie.cznih.gov

The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695) (normal phase mode), plays a crucial role in modulating the interactions and achieving separation. researchgate.net

Table 3: Overview of Chiral Stationary Phases for Enantiomeric Separation

CSP TypeChiral Selector ExamplePrimary Interaction MechanismApplicability
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion. chromatographyonline.comBroadly applicable to many classes of chiral compounds. windows.net
Pirkle-type (Brush type) N-(3,5-dinitrobenzoyl)phenylglycineπ-π interactions, hydrogen bonding, dipole stacking. csfarmacie.czCompounds with aromatic rings and functional groups for H-bonding.
Macrocyclic Glycopeptide Teicoplanin, VancomycinInclusion complexation, hydrogen bonding, ionic interactions.Primarily for amino acids and peptides, but also other polar compounds. csfarmacie.cz
Crown Ether-based (+)-(18-Crown-6)-tetracarboxylic acidHost-guest complexation via hydrogen bonding. nih.govSpecifically for compounds with primary amino groups. nih.gov

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations. nih.govchromatographyonline.com

For a compound like this compound, SFC presents several advantages. The low viscosity and high diffusivity of supercritical CO₂ allow for faster flow rates and rapid analysis times compared to HPLC. nih.gov The polarity of the mobile phase can be easily tuned by adding small amounts of a polar organic co-solvent (modifier), such as methanol or ethanol, which is crucial for eluting moderately polar compounds from the column. nih.gov

SFC is particularly well-suited for chiral separations, often providing higher resolution and faster analysis times than chiral HPLC. nih.gov Many of the same chiral stationary phases used in HPLC can be used in SFC. The selection of the stationary phase and the optimization of the modifier and additives are key to developing a successful SFC method. nih.gov

Table 4: Potential SFC Method Parameters for Chiral Analysis

ParameterConditionRationale/Reference
Column Chiral Polysaccharide-based (e.g., Cellulose or Amylose derivative)These columns show broad enantioselectivity in SFC. nih.govnih.gov
Mobile Phase A Supercritical CO₂Primary mobile phase in SFC. nih.gov
Mobile Phase B (Modifier) Methanol or Ethanol (with a basic or acidic additive if needed)Used to adjust eluent strength and improve peak shape. nih.gov
Gradient 5% to 40% Modifier over 5-10 minutesA gradient is often used to find the optimal elution conditions quickly. chromatographyonline.com
Back Pressure 100-150 barMaintains the CO₂ in a supercritical state.
Column Temperature 35-45 °CAffects fluid density and can influence selectivity. chromatographyonline.com
Detection UV or Mass Spectrometry (MS)UV is common; MS coupling is straightforward as CO₂ is easily removed. nih.gov

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a highly sensitive and often simpler alternative to chromatographic techniques for the quantification of electroactive species. The quinoline nucleus is electrochemically active, making it a suitable candidate for analysis by techniques such as voltammetry and amperometry. nih.govrsc.org

Voltammetry: This class of techniques involves applying a varying potential to an electrode and measuring the resulting current. Cyclic Voltammetry (CV) is a powerful tool for characterizing the redox behavior of a compound. nih.govlibretexts.org By scanning the potential, one can determine the oxidation and reduction potentials of this compound, providing insight into its electronic properties and potential for electrochemical detection. For quantitative analysis, techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are preferred due to their higher sensitivity and better resolution, achieved by minimizing background currents. nih.gov The sensitivity of these methods can often be enhanced by using chemically modified electrodes, where the electrode surface is altered to improve the accumulation or catalysis of the analyte's redox reaction. nih.gov

Amperometry: In amperometry, a constant potential is applied to the working electrode, and the current is measured as a function of time or analyte concentration. libretexts.orgnih.gov This technique is particularly useful for flow-based systems like Flow Injection Analysis (FIA) or as a detector for HPLC. nih.gov By setting the potential at a value where the target compound is efficiently oxidized or reduced, a highly sensitive and selective measurement can be achieved. The choice of electrode material (e.g., glassy carbon, boron-doped diamond) and the pH of the supporting electrolyte are critical parameters for optimizing the amperometric response. nih.govnih.gov

Table 5: Principles of Electrochemical Techniques for Quinoline Analysis

TechniquePrinciplePrimary ApplicationKey Parameters
Cyclic Voltammetry (CV) Potential is scanned linearly in both forward and reverse directions; current is measured. libretexts.orgCharacterization of redox properties (oxidation/reduction potentials). nih.govScan rate, potential window, supporting electrolyte.
Differential Pulse Voltammetry (DPV) Potential pulses are superimposed on a linear potential ramp; current is sampled before and after the pulse. nih.govTrace quantitative analysis with high sensitivity.Pulse amplitude, pulse width, scan rate.
Amperometry A constant potential is applied, and the resulting current is measured over time. libretexts.orgHighly sensitive detection in flow systems (FIA, HPLC). nih.govApplied potential, electrode material, flow rate.

Development of Biosensors for Compound Detection

The development of biosensors offers a promising avenue for the rapid and selective detection of specific chemical compounds. For quinoline derivatives, including this compound, research into biosensor technology is an emerging field with significant potential. mdpi.com These analytical devices are designed to produce a measurable signal in response to the presence of a target analyte. mdpi.com

Recent advancements have focused on various types of biosensors, such as immunosensors, aptasensors, and enzyme-based sensors, each utilizing a different biological recognition element. mdpi.com For instance, immunosensors employ antibodies that exhibit high affinity for the target molecule. mdpi.com The inherent structural features of the quinoline ring, such as its weak alkalinity and rigid structure, make it a suitable candidate for the design of fluorescent chemosensors. nih.gov These sensors can exhibit a change in fluorescence upon binding to the target, allowing for sensitive detection. nih.gov

While direct biosensors for this compound are not yet widely reported, the principles established for other quinoline derivatives provide a strong foundation for future development. For example, quinoline-based Schiff bases have been successfully used as fluorescent chemosensors for detecting metal ions, demonstrating the adaptability of the quinoline scaffold in sensor design. nih.gov The development of silicon nanowire-based biosensors, which offer high sensitivity due to their large surface area, also presents a potential platform for detecting molecules like this compound, especially when functionalized with specific antibodies. nih.gov

The primary challenge lies in creating biorecognition elements with high specificity for the this compound structure, distinguishing it from other similar quinoline compounds. Future research will likely focus on generating monoclonal antibodies or specific aptamers that can bind selectively to this particular molecule, paving the way for sensitive and real-time detection in research samples.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures containing this compound and its metabolites. researchgate.net These powerful combinations provide both qualitative and quantitative information, enabling the identification and measurement of individual components within a sample.

GC-MS and LC-MS for Metabolite Identification (in research samples)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for metabolite identification in research. researchgate.netufl.edu Both methods separate the components of a mixture chromatographically before they are ionized and detected by a mass spectrometer, which provides information about the mass-to-charge ratio of each component. mdpi.com

LC-MS/MS for Quinolines: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been successfully employed for the quantification of quinoline-based compounds and their metabolites in various biological matrices. nih.gov For instance, methods have been developed to quantify the anticancer agent lenvatinib, a quinoline derivative, and its four metabolites in human plasma, urine, and feces. nih.gov This highlights the capability of LC-MS/MS to handle complex biological samples and to differentiate between a parent compound and its metabolic products. nih.gov In metabolomic studies of colorectal cancer, LC-MS has been used to identify changes in the tryptophan pathway, including the downstream metabolite quinolinic acid. nih.gov

GC-MS in Metabolomics: GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. In metabolomics, it has been used to analyze polar metabolites and to obtain metabolic profiles from various cell and tissue types. researchgate.net While direct application to this compound would depend on its volatility and stability, derivatization techniques can often be employed to make non-volatile compounds amenable to GC-MS analysis.

The choice between GC-MS and LC-MS often depends on the physicochemical properties of the analyte. LC-MS is generally more versatile for a wider range of compounds, including those that are non-volatile or thermally labile. mdpi.com

LC-NMR for Structural Elucidation in Complex Matrices

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that directly couples the separation capabilities of HPLC with the structural elucidation power of NMR spectroscopy. researchgate.net This allows for the unambiguous identification of unknown compounds in complex mixtures without the need for prior isolation. univie.ac.at

The process involves separating the components of a mixture by LC, after which the eluent is directed into the NMR spectrometer for analysis. This provides detailed structural information, including the connectivity of atoms within a molecule. youtube.com

For quinoline derivatives, LC-NMR can be invaluable. The synthesis of novel pyrimido[5,4-c]quinoline-4(3H)-one derivatives has been followed by extensive 1D and 2D NMR studies (COSY, HSQC, and HMBC) to confirm their structures. nih.gov Similarly, 15N NMR has been used to gain insights into the structural modifications of other complex nitrogen-containing heterocyclic compounds. mdpi.com The ability of LC-NMR to provide such detailed structural information in situ makes it a critical tool for identifying novel metabolites or degradation products of this compound in complex research samples.

Sample Preparation and Extraction Methodologies for Research Studies

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound in research samples. The goal is to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most common techniques for sample preparation.

Solid-Phase Extraction (SPE): SPE involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a different solvent. For quinoline compounds, various SPE sorbents can be used, with the choice depending on the specific properties of the analyte and the matrix. For example, a method for determining quinolines in rat plasma utilized tC18 cartridges, with recoveries ranging from 80.6% to 88.2%. researchgate.net The optimization of SPE methods often involves testing different sorbents, wash solutions, and elution solvents to maximize recovery and minimize matrix effects. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of quinoline and its derivatives from various matrices, the choice of organic solvent is crucial. Studies on the removal of quinoline from oil have explored various aqueous solutions of ionic liquids as extraction media, demonstrating high removal efficiencies. mdpi.com The pH of the aqueous phase can also be adjusted to optimize the extraction of basic compounds like quinolines. A combined LLE-SPE approach has been successfully used to extract pyridine (B92270) and quinoline from mainstream cigarette smoke. nih.gov

The table below summarizes key parameters for the extraction of quinoline compounds using LLE, based on a study of their removal from a model fuel.

ParameterValue/Condition
Extraction Time (Pyridine) 4 minutes
Extraction Time (Quinoline) 5-7 minutes
Extraction System Natural Deep Eutectic Solvents (NaDES)
Data derived from a study on the extraction kinetics of pyridine and quinoline. mdpi.com

Microextraction Techniques

Microextraction techniques are miniaturized versions of traditional extraction methods that use significantly smaller amounts of solvents and sample. These techniques are often faster, more environmentally friendly, and can provide higher enrichment factors.

Solid-Phase Microextraction (SPME): SPME utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample, and the analytes partition into the coating. The fiber is then transferred to the injection port of a chromatograph for desorption and analysis. A novel SPME fiber coated with a quinoline-bridging covalent organic framework has been developed for the ultrasensitive determination of phthalate (B1215562) esters, showcasing the potential of custom-designed coatings for specific applications. nih.gov This approach, when coupled with GC-MS, has demonstrated very low limits of detection. nih.gov

The following table presents the performance of a novel SPME-GC-MS method.

ParameterValue
Linearity (R²) ≥ 0.995
Limits of Detection (LOD) 0.17-1.70 ng L⁻¹
Limits of Quantification (LOQ) 0.57-5.60 ng L⁻¹
Intraday RSDs 0.38-7.98%
Interday RSDs 1.22-6.60%
Spiked Recoveries 90.0-106.2%
Data from a study on a novel SPME fiber for the analysis of phthalate esters. nih.gov

These advanced analytical and extraction methodologies provide the necessary tools for in-depth research on this compound, enabling its detection, identification, and quantification in a variety of complex research contexts.

Structure Activity Relationship Sar and Analogue Synthesis for 7 1 Chloroethyl 3 Methylquinoline Research

Systematic Structural Modifications of the Quinoline (B57606) Core

The quinoline ring, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers numerous positions for chemical substitution, allowing for the fine-tuning of its electronic, steric, and physicochemical properties. mdpi.compreprints.org Functionalization at various positions on the ring is a key strategy in the design of new drugs. frontiersin.orgnih.gov

The introduction of different functional groups onto the quinoline core can profoundly alter its chemical reactivity and biological interactions. nih.gov Substituents can be broadly classified based on their electronic effects: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups (e.g., the existing 3-methyl group) increase the electron density of the aromatic system. This can enhance the nucleophilicity of the ring, potentially influencing its metabolic pathways and interactions with biological targets.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density of the quinoline ring. This modification can affect the pKa of the quinoline nitrogen, alter its susceptibility to metabolic oxidation, and influence its binding affinity to target proteins. For example, the presence of a chlorine atom, as seen in 7-chloroquinoline (B30040) derivatives, is a common feature in many biologically active compounds, including antimalarials. mdpi.compreprints.orgsemanticscholar.orgresearchgate.net

The position of the substituent is also critical. nih.gov For instance, a substituent at the 7-position, as in the title compound, can have a different impact on the molecule's properties compared to a substituent at the 2-, 4-, or 8-position. biointerfaceresearch.com SAR studies have shown that bulky substituents at certain positions can enhance antiproliferative activity. nih.gov

Table 1: Illustrative Effects of Substituents on the Quinoline Core

Substituent Example Electronic Effect Potential Impact on Reactivity & Activity
-OCH₃ (Methoxy) Electron-Donating Increases ring electron density; may affect metabolism and receptor binding.
-CH₃ (Methyl) Electron-Donating Increases lipophilicity; can provide steric bulk.
-Cl (Chloro) Electron-Withdrawing Modulates pKa; can form halogen bonds with targets; affects lipophilicity.
-CF₃ (Trifluoromethyl) Strongly Electron-Withdrawing Increases metabolic stability and lipophilicity; can alter target binding.
-NO₂ (Nitro) Strongly Electron-Withdrawing Significantly lowers electron density; may introduce toxicity concerns.

Bioisosterism is a fundamental strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the aim of creating a new molecule with similar or improved biological properties. ufrj.brctppc.orguniroma1.itcambridgemedchemconsulting.com This technique is used to enhance potency, improve selectivity, alter pharmacokinetics, and reduce toxicity. ufrj.brnih.govspirochem.com

For the quinoline scaffold, various isosteric replacements can be envisioned:

Substituent Bioisosteres: Functional groups on the ring can be swapped. For example, a hydroxyl group (-OH) can be replaced by an amine (-NH₂) or a thiol (-SH). A carboxylic acid (-COOH) group can be replaced by a tetrazole ring, which has a similar pKa and steric profile. researchgate.net

Non-Classical Bioisosteres: These replacements may not have the same number of atoms or adhere to classical valency rules but still produce similar biological effects. ufrj.brctppc.org For instance, replacing a phenyl ring with a pyridine ring can modulate electron density and solubility while maintaining hydrophobicity. ctppc.org

Table 2: Common Bioisosteric Replacements Relevant to the Quinoline Scaffold

Original Group/Fragment Bioisosteric Replacement Rationale for Replacement
Quinoline Ring Quinazoline (B50416), Quinoxaline Modifies hydrogen bonding patterns and electronic properties. nih.govmdpi.com
Benzene portion of Quinoline Thiophene, Pyridine Alters aromaticity, polarity, and potential for metabolism.
-CH₃ (Methyl) -NH₂, -OH, -Cl Varies size, polarity, and hydrogen bonding capability.

Derivatization at the Chloroethyl Side Chain

The 1-chloroethyl side chain at the 7-position is a key feature of the title compound and a prime site for modification. Its reactivity as an alkylating agent is dependent on the nature of the halogen and the structure of the alkyl chain.

The identity of the halogen atom in the side chain is a critical determinant of the compound's chemical reactivity and physical properties. Replacing the chlorine atom with other halogens (fluorine, bromine, or iodine) can systematically vary these characteristics.

Fluorine: Due to its high electronegativity and small size, a C-F bond is stronger than a C-Cl bond. This would likely decrease the alkylating reactivity of the side chain, potentially improving metabolic stability and reducing non-specific covalent binding.

Bromine: A C-Br bond is weaker and more polarizable than a C-Cl bond. A 7-(1-bromoethyl) analogue would be a more reactive alkylating agent, which could enhance potency if the mechanism of action involves covalent bond formation with the target.

Iodine: The C-I bond is the weakest among the halogens, making a 7-(1-iodoethyl) derivative the most reactive in this series.

The position of the halogen is also crucial. Moving the chlorine from the 1-position to the 2-position of the ethyl chain would create a primary alkyl halide (7-(2-chloroethyl)-3-methylquinoline), which would have different steric and electronic properties influencing its reactivity in nucleophilic substitution reactions.

Table 3: Properties of Halogens for Side Chain Derivatization

Halogen Electronegativity (Pauling Scale) Covalent Radius (pm) Carbon-Halogen Bond Energy (kJ/mol) Potential Effect on Reactivity
Fluorine (F) 3.98 64 ~485 Decreased reactivity, increased stability
Chlorine (Cl) 3.16 99 ~346 Baseline reactivity
Bromine (Br) 2.96 114 ~290 Increased reactivity

Modifying the length and functionality of the ethyl side chain provides another avenue for SAR exploration.

Chain Extension: Extending the two-carbon chain to a three-carbon (propyl) or four-carbon (butyl) chain would increase the lipophilicity and conformational flexibility of the side chain. This could alter how the molecule fits into a binding pocket and its ability to cross cell membranes.

Functionalization: The chloroethyl group can be used as a synthetic handle to introduce a wide variety of other functional groups via nucleophilic substitution. Replacing the chlorine with nucleophiles such as amines, azoles, alcohols, or thiols can introduce new functionalities capable of forming hydrogen bonds, ionic interactions, or other non-covalent interactions with a biological target. wisc.edu For example, introducing a flexible alkylamino side chain has been shown to enhance the antiproliferative activity of some quinoline derivatives. nih.gov

Rational Design Principles for Activity Enhancement

Rational drug design utilizes the understanding of SAR to guide the synthesis of more potent and selective analogues. mdpi.compreprints.orgnih.gov For 7-(1-chloroethyl)-3-methylquinoline, several principles could guide the design of improved compounds:

Target-Based Design: If the biological target is known, computational modeling and docking studies can predict which modifications to the quinoline core or the side chain would lead to improved binding interactions. nih.gov For example, docking could reveal an unoccupied hydrophobic pocket that could be filled by extending the alkyl chain or adding a biaryl substituent at the 7-position. nih.gov

Pharmacokinetic Optimization: Modifications are often aimed at improving the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. This could involve introducing polar groups to increase solubility or replacing metabolically labile sites (e.g., through fluorination) to increase half-life. researchgate.net

Hybridization: This strategy involves combining the structural features of two or more different pharmacophores into a single molecule. For instance, the quinoline core could be linked to another biologically active moiety, such as a quinolone or a chalcone, to create a hybrid compound with potentially dual or synergistic activity. biointerfaceresearch.comnih.gov

By systematically applying these principles of structural modification, isosteric replacement, and derivatization, researchers can thoroughly explore the chemical space around this compound to identify analogues with enhanced therapeutic potential.

Identification of Key Structural Features for Molecular Interaction

The molecular architecture of this compound presents several key features that are likely to be critical for its interactions with biological targets. These include the quinoline core, the methyl group at position 3, and the 1-chloroethyl group at position 7.

The Quinoline Core: The bicyclic aromatic structure of quinoline is a well-established pharmacophore in numerous biologically active compounds. Its planar nature allows for potential π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule to its target.

The 3-Methyl Group: The methyl group at the 3-position can influence the compound's activity in several ways. It can provide steric bulk that may either enhance or hinder binding to a target, depending on the topology of the binding site. Additionally, it can impact the electronic properties of the quinoline ring system, subtly altering its reactivity and interaction potential.

The 7-(1-Chloroethyl) Group: This substituent is arguably the most significant for tailored interactions and metabolic stability. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. The ethyl chain provides a degree of conformational flexibility, allowing the chloro group to orient itself optimally within a binding pocket. The stereochemistry at the chiral center of the 1-chloroethyl group can also be a critical determinant of biological activity, with one enantiomer often exhibiting significantly higher potency than the other.

A hypothetical analysis of structural modifications and their impact on biological activity is presented in Table 1.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues

Compound ID R1 (at C3) R2 (at C7) Biological Activity (IC₅₀, µM) Notes
1 -CH₃ -CH(Cl)CH₃ 5.2 Parent Compound
2 -H -CH(Cl)CH₃ 15.8 Removal of the 3-methyl group decreases activity, suggesting its importance for binding.
3 -CH₃ -CH(OH)CH₃ 25.1 Replacing chlorine with a hydroxyl group reduces activity, indicating the potential role of halogen bonding.
4 -CH₃ -CH₂CH₂Cl 9.7 Moving the chlorine to the terminal position of the ethyl group slightly decreases activity, highlighting the importance of the chiral center.
5 -CH₃ -CH(F)CH₃ 7.3 Replacing chlorine with fluorine results in a modest change in activity, suggesting some tolerance for different halogens.

This is a hypothetical data table created for illustrative purposes based on general principles of medicinal chemistry.

Ligand-Based and Structure-Based Drug Design Principles

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design is a powerful approach. researchgate.netnih.gov This methodology relies on the analysis of a set of molecules known to be active to derive a pharmacophore model. For this compound, a pharmacophore model would define the essential spatial arrangement of the key features identified in the SAR studies, such as the hydrogen bond acceptor, hydrophobic regions, and the halogen bond donor. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired features.

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. rowansci.comnih.gov This approach allows for the rational design of ligands that can fit precisely into the binding site of the target. Molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogues. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, guiding the design of new derivatives with improved potency and selectivity. For instance, if the chlorine atom is found to be in a favorable position for halogen bonding, analogues with other halogens could be designed to modulate this interaction.

Combinatorial Chemistry Approaches for Analogue Library Generation

Combinatorial chemistry provides a means to rapidly generate large libraries of analogues of a lead compound like this compound. This is achieved by systematically combining a set of chemical building blocks in a multitude of ways. For the synthesis of a library based on the this compound scaffold, a divergent synthetic approach could be employed.

Starting from a common intermediate, various substituents can be introduced at different positions of the quinoline ring. For example, a library could be generated by varying the alkyl group at the 3-position and the substituent at the 7-position. This could be achieved through parallel synthesis, where multiple reactions are carried out simultaneously in an array of reaction vessels.

Table 2: Example of a Combinatorial Library Design for this compound Analogues

Scaffold R1 (at C3) Options R2 (at C7) Options Library Size
Quinoline -CH₃, -CH₂CH₃, -Cyclopropyl -CH(Cl)CH₃, -CH(Br)CH₃, -CH(F)CH₃, -CH(CN)CH₃ 3 x 4 = 12 compounds

This systematic approach allows for the exploration of a wide range of chemical diversity around the core scaffold, increasing the probability of identifying compounds with enhanced biological activity.

High-Throughput Screening Methodologies for Library Evaluation

Once a combinatorial library of this compound analogues has been synthesized, high-throughput screening (HTS) is employed to rapidly evaluate their biological activity. medchemexpress.comku.edu HTS involves the use of automated robotic systems to test thousands of compounds in a short period.

The choice of HTS assay depends on the biological target and the desired therapeutic effect. Common assay formats include:

Biochemical Assays: These assays measure the effect of the compounds on the activity of a purified enzyme or receptor. For example, if the target of this compound is a kinase, a biochemical assay could measure the inhibition of the kinase's phosphorylating activity.

Cell-Based Assays: These assays assess the effect of the compounds on living cells. This can provide more biologically relevant information, as it takes into account factors such as cell permeability and metabolism. For instance, a cell-based assay could measure the ability of the compounds to induce apoptosis in cancer cells.

The results of the HTS campaign are typically expressed as the concentration of the compound required to produce a certain level of biological response (e.g., IC₅₀ or EC₅₀). The data from the HTS is then used to identify "hits," which are compounds that show promising activity. These hits can then be selected for further optimization in the drug discovery process.

Table 3: List of Compounds Mentioned

Compound Name
This compound
7-(1-Hydroxyethyl)-3-methylquinoline
7-(2-Chloroethyl)-3-methylquinoline
7-(1-Fluoroethyl)-3-methylquinoline
7-(1-Bromoethyl)-3-methylquinoline
7-(1-Cyanoethyl)-3-methylquinoline
3-Ethyl-7-(1-chloroethyl)quinoline

Potential Research Applications and Future Directions for 7 1 Chloroethyl 3 Methylquinoline

Utility as a Synthetic Building Block in Complex Molecule Synthesis

The presence of a reactive benzylic-type chloride in the 1-chloroethyl group at the 7-position makes 7-(1-Chloroethyl)-3-methylquinoline a versatile synthetic building block. This functionality serves as a key handle for introducing a variety of substituents and for constructing more elaborate molecular architectures.

Precursor for Advanced Heterocyclic Scaffolds

The reactive nature of the 1-chloroethyl group allows for its conversion into other functional groups, which can then participate in cyclization reactions to form novel heterocyclic systems. For instance, nucleophilic substitution of the chloride with an azide (B81097) followed by reduction can yield a 7-(1-aminoethyl) derivative. This primary amine can then be utilized in condensation reactions with dicarbonyl compounds or their equivalents to construct new fused or appended heterocyclic rings. One potential reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click reaction," which could be employed if the chloroethyl group is first converted to an azidoethyl group. This would allow for the facile synthesis of triazole-containing quinoline (B57606) hybrids, which have shown promise as controlling agents against agricultural pests. nih.gov

Furthermore, the methyl group at the C3 position can also be functionalized, for example, through oxidation to a carboxylic acid or a carbaldehyde. The resulting functional group can then be used in intramolecular cyclization reactions with a suitably modified side chain at the C7 position, leading to the formation of rigid, polycyclic systems with potential applications in drug discovery and materials science.

Reagent in Diverse Organic Transformations

The 1-chloroethyl group is susceptible to a variety of organic transformations, making this compound a valuable reagent for introducing the 3-methylquinolyl-7-ethyl moiety into other molecules.

Nucleophilic Substitution Reactions: The benzylic-type chloride is an excellent electrophile for nucleophilic substitution reactions. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can readily displace the chloride to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. mdpi.com This allows for the synthesis of a diverse library of 7-substituted quinoline derivatives with a wide range of chemical and physical properties. For example, reaction with various primary or secondary amines would yield a series of 7-(1-aminoethyl)-3-methylquinolines, which could be screened for biological activity.

Palladium-Catalyzed Cross-Coupling Reactions: While the chloroethyl group itself is not a typical substrate for direct palladium-catalyzed cross-coupling reactions, it can be converted into more suitable functional groups. For instance, conversion to the corresponding organozinc or organoboron derivative would enable its participation in Negishi or Suzuki cross-coupling reactions, respectively. nih.govorganic-chemistry.org This would allow for the formation of carbon-carbon bonds with a wide range of aryl, heteroaryl, and vinyl partners, providing access to highly conjugated systems with interesting photophysical or biological properties.

Application as a Chemical Probe in Biological Systems (Mechanistic Research)

The quinoline nucleus is a well-known fluorophore, and its derivatives have been extensively used as chemical probes for studying biological systems. The specific substitution pattern of this compound offers opportunities for the development of novel probes for fluorescent labeling and target identification.

Fluorescent Labeling and Imaging Probes

The intrinsic fluorescence of the quinoline core can be modulated by the substituents at the C3 and C7 positions. The introduction of an amino group at the 7-position, which can be achieved through nucleophilic substitution of the chloride in this compound with ammonia (B1221849) or an amine, can significantly enhance the fluorescent properties of the quinoline scaffold. nih.gov The resulting 7-(1-aminoethyl)-3-methylquinoline derivatives could potentially serve as fluorescent labels for biomolecules.

By attaching a biomolecule-targeting moiety to the quinoline core, for example, through the amino group, it is possible to create fluorescent probes that can selectively label specific cellular components or proteins. For instance, the addition of a dimethylamino group at the 7-position of a quinoline has been shown to create a fluorescent scaffold that can be used to track the localization of bioactive molecules within cells. nih.gov This suggests that derivatives of this compound could be developed into probes for live-cell imaging and for studying the mechanism of action of drugs.

Affinity Labels for Target Identification and Validation

The reactive 1-chloroethyl group can act as an electrophilic warhead for the formation of covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, or histidine. This property makes this compound a potential scaffold for the design of affinity labels for target identification and validation. nih.gov

An affinity label is a molecule that contains both a recognition element that binds to a specific protein and a reactive group that forms a covalent bond with the protein. By incorporating a recognition element into the this compound scaffold, it is possible to create a probe that can selectively label a target protein. The labeled protein can then be identified using techniques such as mass spectrometry, providing valuable information about the protein's identity and function.

Exploration in Materials Science Research

Quinoline derivatives have been investigated for their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The unique electronic and photophysical properties of the quinoline ring system make it an attractive building block for the design of new functional materials.

The ability to introduce a wide variety of functional groups at the 7-position of this compound through nucleophilic substitution allows for the fine-tuning of its photophysical and electronic properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the absorption and emission wavelengths, as well as the quantum yield of the molecule. This makes it possible to design materials with specific optical and electronic properties for a variety of applications.

Furthermore, the potential for this molecule to be incorporated into larger conjugated systems through cross-coupling reactions opens up the possibility of creating novel polymers and dendrimers with interesting electronic and photophysical properties. These materials could find applications in areas such as organic electronics, photovoltaics, and sensing.

Integration into Polymer Chemistry for Functional Materials

While direct polymerization of this compound is not yet extensively documented, its chemical structure presents significant potential for creating advanced functional polymers. The key to this potential lies in the reactivity of the 1-chloroethyl side chain, which can be leveraged through two primary strategies:

Grafting and Post-Polymerization Modification: The chloroethyl group acts as an electrophilic site, susceptible to nucleophilic substitution. This allows the quinoline moiety to be covalently bonded, or "grafted," onto existing polymer backbones that possess nucleophilic functional groups (e.g., hydroxyls, amines, thiols). This method enables the precise introduction of the quinoline's desirable properties—such as optical activity, metal-chelating ability, or biological activity—onto a wide range of commodity or specialty polymers.

Monomer Synthesis via Elimination: The 1-chloroethyl group can undergo an elimination reaction (losing HCl) to form the corresponding 7-vinyl-3-methylquinoline. This resulting vinyl monomer is a valuable building block for polymerization reactions (e.g., free-radical, cationic, or controlled radical polymerization). Polymers synthesized from this monomer would feature the quinoline unit as an integral part of their backbone, potentially leading to materials with unique electronic, thermal, and photophysical characteristics suitable for advanced applications. rsc.orgrsc.org

The development of such polymers could lead to new materials for sensors, catalytic systems, or biomedical devices.

Development of Optoelectronic Materials

Quinoline derivatives are recognized for their potential in optoelectronics and laser technologies, owing to the extensive delocalization of electrons in their aromatic structure, which can lead to high electroluminescence efficiency. mdpi.comresearchgate.net The strategic placement of substituents, including halogens like chlorine, can fine-tune these optical properties. rsc.org

Research into quinoline-based Schiff bases has demonstrated their promise for optoelectronic applications, with studies utilizing both experimental spectroscopy and computational density functional theory (DFT) to characterize their properties. mdpi.comresearchgate.net These studies calculate key parameters like the HOMO-LUMO energy gap, which is crucial for predicting a material's electronic behavior. mdpi.com Furthermore, the fluorescence of quinolines can be dramatically enhanced through protonation, which alters the electronic excited states and can increase the fluorescence quantum yield by over 50-fold in some cases. researchgate.net This phenomenon is highly relevant for creating efficient light-emitting materials for displays and sensors.

For a compound like this compound, the combination of the quinoline core and the chlorine atom suggests it could serve as a scaffold for new optoelectronic materials.

Optical Properties of Related Quinoline Derivatives

Compound TypeProperty InvestigatedMethodologyKey FindingReference
Quinoline Schiff BasesPhotoluminescence, Absorption, Quantum YieldExperimental & DFTExhibit high non-linearity and electron affinity, suitable for optoelectronics. mdpi.comresearchgate.net
IsoquinolineFluorescence EnhancementExperimental (Spectroscopy)Protonation with strong acids can increase fluorescence intensity by over 50x. researchgate.net
Hybrid (1,5-pentanediamine)PbX₄ (X=Cl, Br, I)Bandgap, LuminescenceExperimental & DFTThe choice of halogen (X) directly determines the crystal structure and optoelectronic properties. rsc.org

Theoretical Advancements and Computational Methodologies

Computational chemistry provides powerful tools for predicting the properties and behavior of halogenated quinolines, accelerating the design of new molecules for specific applications. acs.orgacs.org Techniques such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and molecular docking are routinely used to investigate these compounds in silico. acs.orgnih.gov

Density Functional Theory (DFT) is used to calculate electronic structure, charge distribution, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which helps predict chemical reactivity and optical properties. mdpi.comacs.org

Molecular Docking simulates the interaction between a ligand (the quinoline derivative) and a biological target (like an enzyme or receptor). This method predicts binding affinities and modes, guiding the design of potent therapeutic agents. nih.govnih.gov

Molecular Dynamics (MD) Simulations analyze the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes. Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess structural stability. acs.orgresearchgate.net

ADMET Analysis (Absorption, Distribution, Metabolism, Excretion, and Toxicity) is a computational method to predict the pharmacokinetic properties of a drug candidate, helping to identify molecules with favorable profiles early in the discovery process. nih.gov

Computational Methods in Halogenated Quinoline Research

MethodologyParameter CalculatedPurposeExample Finding for Related CompoundsReference
Molecular DockingBinding Score (kcal/mol)Predicts binding affinity to a target protein.Q3Cl4F showed a binding score of -8.37 kcal/mol for MAO-B. acs.orgnih.gov
MM/PBSABinding Free Energy (ΔGbind)Estimates the thermodynamics of ligand-protein binding.Q3Cl4F had a ΔGbind of -38.24 kcal/mol with MAO-A. acs.orgnih.gov
Molecular Dynamics (MD)RMSD (Å), RMSF (Å)Assesses the structural stability of the complex over time.Q3Cl4F complex with MAO-A showed a stable, low RMSD of 2.683 Å. acs.org
DFTEnergy Band Gap (ΔE)Indicates chemical reactivity and stability.Q4F has a lower energy gap than Q3Cl4F, indicating higher reactivity. acs.orgnih.gov
SwissADMEADMET PropertiesPredicts drug-likeness and pharmacokinetics.Used to investigate properties like hepatotoxicity and skin permeability. nih.gov

Unexplored Reactivity and Transformation Pathways

The this compound molecule possesses a reactive alkyl halide group that offers significant, yet largely unexplored, opportunities for synthetic transformations. Its reactivity is distinct from that of quinolines where a halogen is attached directly to the aromatic ring.

Nucleophilic Substitution: The secondary benzylic chloride of the chloroethyl group is a reactive site for nucleophilic substitution reactions (SN1 or SN2). This pathway allows for the introduction of a wide variety of functional groups by reacting the compound with different nucleophiles (e.g., amines, thiols, azides, cyanides). This versatility enables the synthesis of large libraries of novel quinoline derivatives for screening in drug discovery or for creating new materials. Studies on other chloroquinolines have shown their susceptibility to nucleophilic attack, highlighting the feasibility of this approach. researchgate.netmdpi.com

Elimination Reactions: The chloroethyl group can undergo an E1 or E2 elimination reaction to form 7-vinyl-3-methylquinoline. This vinylquinoline is a highly valuable synthetic intermediate. It can serve as a monomer for polymerization (as discussed in 9.3.1) or as a substrate for a range of organic reactions, including cycloadditions, Heck coupling, and hydroformylation, to build more complex molecular architectures.

Investigating these pathways could unlock new families of quinoline-based compounds with tailored properties.

Challenges and Opportunities in Quinoline Research

The field of quinoline chemistry is dynamic, presenting both significant challenges and exciting opportunities for future development.

Challenges:

Synthesis Efficiency and Sustainability: Many traditional methods for synthesizing quinolines rely on harsh reaction conditions, expensive or toxic metal catalysts (e.g., palladium, rhodium), and may suffer from low yields and limited substrate scope. mdpi.comnih.govmdpi.com There is a pressing need for greener, more atom-economical, and cost-effective synthetic routes. mdpi.comacs.org

Regioselective Functionalization: Achieving precise and selective functionalization at specific positions on the quinoline ring (e.g., C-H activation) remains a significant synthetic hurdle, particularly at sterically hindered or electronically inaccessible sites. rsc.orgnih.gov

Toxicity and Drug Resistance: In medicinal applications, the clinical utility of some quinoline derivatives can be limited by toxicity or the development of drug resistance by pathogens and cancer cells. nih.govmdpi.com

Opportunities:

Novel Synthetic Methodologies: There is a major opportunity in the development of innovative synthetic strategies. This includes metal-free synthesis, mdpi.comacs.org the use of multicomponent reactions (MCRs) to build molecular complexity in a single step, rsc.org and advanced C-H activation techniques to functionalize the scaffold in previously inaccessible ways. rsc.orgnih.gov

Bio-based and Sustainable Sources: A shift towards bio-based synthesis of quinolines represents a transformative opportunity to improve the sustainability of their production. futuremarketinsights.com

Advanced Drug Design: The integration of computational tools and artificial intelligence in the drug discovery process can accelerate the identification and optimization of new quinoline-based therapeutics with improved efficacy and safety profiles. nih.govfuturemarketinsights.com

New Therapeutic and Material Applications: The versatility of the quinoline scaffold continues to open doors in new areas. This includes the development of next-generation kinase inhibitors for cancer therapy, nih.gov novel agents to combat antimicrobial resistance, nih.govrsc.org and advanced functional materials for electronics and catalysis. rsc.orgrsc.org

Q & A

Q. What are the established synthetic routes for 7-(1-chloroethyl)-3-methylquinoline, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as chlorination of precursor quinolines followed by alkylation. For example, chloroethyl groups can be introduced via nucleophilic substitution using 1-chloroethyl halides under basic conditions (e.g., potassium carbonate or sodium hydroxide) in polar aprotic solvents like dichloromethane . Key optimization parameters include:

  • Temperature : Reactions are often refluxed (e.g., 60–80°C) to enhance reactivity while avoiding decomposition.
  • Catalysts : Lewis acids (e.g., AlCl₃) may accelerate chlorination steps .
  • Purity control : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to avoid side products .

Q. How is the structure of this compound confirmed experimentally?

Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl at C3, chloroethyl at C7) through characteristic splitting patterns and chemical shifts. For instance, the chloroethyl group shows distinct δ ~4.5–5.0 ppm (CH₂Cl) and δ ~1.8–2.2 ppm (CH₃) in 1^1H NMR .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 210.07 for C₁₂H₁₂ClN) .

Q. What are the primary challenges in purifying this compound?

  • Co-elution with byproducts : Similar-polarity impurities (e.g., dechlorinated derivatives) require gradient elution in chromatography .
  • Hydrolytic instability : The chloroethyl group is prone to hydrolysis under acidic/neutral conditions; thus, anhydrous solvents and inert atmospheres are recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculates activation energies for chloroethyl group substitution. For example, the electron-withdrawing quinoline ring increases electrophilicity at the chloroethyl carbon, favoring SN1 mechanisms in polar solvents .
  • Molecular docking : Predicts interactions with biological targets (e.g., enzymes), guiding derivatization strategies for enhanced bioactivity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer activity may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing against E. coli ATCC 25922) to ensure reproducibility .
  • Stereochemical effects : Chiral centers in derivatives (e.g., chloroethyl configuration) can alter binding; enantioselective synthesis and HPLC chiral separation are recommended .

Q. How does the chloroethyl substituent influence the compound’s pharmacokinetic properties?

  • Lipophilicity : The chloroethyl group increases logP compared to non-halogenated analogues, enhancing membrane permeability but potentially reducing aqueous solubility.
  • Metabolic stability : In vitro microsomal assays (e.g., rat liver microsomes) quantify susceptibility to oxidative dechlorination, guiding structural modifications .

Q. What analytical techniques differentiate this compound from its regioisomers (e.g., 6-chloroethyl derivatives)?

  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to confirm substituent positions.
  • X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Methodological Recommendations

  • Synthetic reproducibility : Document solvent drying (e.g., molecular sieves) and inert gas purging to minimize hydrolysis .
  • Bioactivity assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate cell lines via STR profiling .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data and reaction yields .

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